molecular formula C11H15NO3 B10860611 Propoxur-d3

Propoxur-d3

Cat. No.: B10860611
M. Wt: 212.26 g/mol
InChI Key: ISRUGXGCCGIOQO-HPRDVNIFSA-N
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Description

Propoxur-d3 is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 212.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRUGXGCCGIOQO-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propoxur-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Propoxur-d3. This deuterated analog of the carbamate insecticide Propoxur serves as an invaluable internal standard for its quantification in various matrices. This document details its physicochemical characteristics, and outlines relevant experimental protocols and analytical methodologies.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Propoxur, with three deuterium atoms replacing three hydrogen atoms on the N-methyl group. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

Table 1: Chemical and Physical Properties of this compound and Propoxur

PropertyThis compoundPropoxur
Chemical Name 2-(1-methylethoxy)-phenol 1-(N-methyl-d3-carbamate)[1]2-(1-methylethoxy)phenyl methylcarbamate
Synonyms This compound (N-methyl-d3)Baygon, Unden, Aprocarb
CAS Number 1219798-56-7[1]114-26-1[2]
Molecular Formula C₁₁H₁₂D₃NO₃[1]C₁₁H₁₅NO₃[2]
Molecular Weight 212.26 g/mol [3]209.24 g/mol [2]
Physical State Solid[3]White to tan crystalline powder[2][4]
Melting Point Not explicitly available86-92 °C[4]
Boiling Point Not explicitly availableDecomposes[4]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol[1][5]0.2% in water (20°C)[4]
Purity ≥99% deuterated forms (d₁-d₃)[1]-

Experimental Protocols

Synthesis of this compound

Proposed Synthesis Workflow:

A 2-Isopropoxyphenol D Reaction Mixture A->D B Methyl-d3-isocyanate (MIC-d3) B->D C Catalyst (e.g., N,N-dimethylbenzylamine) C->D E Crude this compound D->E Reaction at 60-110 °C F Purification E->F G This compound F->G Recrystallization or Chromatography

Caption: Proposed synthesis workflow for this compound.

Methodology:

  • Reaction Setup: In a glass reactor equipped with a stirrer, condenser, and dropping funnel, add 2-isopropoxyphenol and a suitable catalyst (e.g., N,N-dimethylbenzylamine) in a molar ratio of approximately 1:0.001-0.05.[6]

  • Addition of Deuterated Reagent: While stirring and cooling the mixture, slowly add methyl-d3-isocyanate (MIC-d3). The molar ratio of 2-isopropoxyphenol to MIC-d3 should be approximately 1:1 to 1:1.2.[6]

  • Reaction: After the addition is complete, heat the reaction mixture to a temperature between 60 and 110 °C for 0.5 to 3 hours.[6]

  • Work-up: After the reaction is complete, the crude this compound can be isolated.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Purification of Propoxur

A general method for the purification of Propoxur, which can be adapted for this compound, involves melt crystallization.

Methodology:

  • Dissolution: Mix the crude Propoxur solid with an inert solvent (e.g., petroleum ether or dichloroethane) at a mass ratio of 2-4% of the solid's mass. Heat the mixture until the solid is completely melted.

  • Crystallization: Slowly cool the mixture to the melt crystallization temperature of Propoxur (around 85-90 °C) at a rate of approximately 0.1 °C/min.

  • Isolation: Allow the mixture to stand at this temperature for 1-3 hours until crystallization is complete. Remove the liquid phase to obtain the purified Propoxur crystals.

Quantification of Propoxur using this compound as an Internal Standard

This compound is primarily used as an internal standard for the accurate quantification of Propoxur in various samples by GC-MS or LC-MS/MS.[1][7]

Sample Preparation and Extraction Workflow:

cluster_0 Sample Preparation cluster_1 Clean-up cluster_2 Analysis A Homogenize Sample B Spike with this compound (Internal Standard) A->B C Solvent Extraction (e.g., Acetonitrile) B->C D Solid Phase Extraction (SPE) C->D E Elution D->E F Concentration E->F G Reconstitution F->G H LC-MS/MS or GC-MS Analysis G->H

Caption: General workflow for sample analysis using an internal standard.

LC-MS/MS Methodology:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate, is employed for optimal separation.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for Propoxur and this compound.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Propoxur and this compound. For example, for Propoxur, a potential transition could be m/z 210 -> 111. The corresponding transition for this compound would be m/z 213 -> 114.

    • Quantification: The concentration of Propoxur in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of Propoxur and a fixed concentration of this compound.

Spectroscopic Data

Table 2: Spectroscopic Data for Propoxur

Technique Key Observations for Propoxur Expected Observations for this compound
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 209. Key fragments at m/z 152, 110, 111, 93, 81, 57.[2]Molecular Ion (M⁺): m/z 212. Key fragments will be shifted by +3 amu if they contain the N-methyl-d3 group. For example, the fragment corresponding to the loss of the isopropoxy group would be expected at m/z 155.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~1.3 (d, 6H, -CH(CH₃)₂), ~2.9 (d, 3H, -NHCH₃), ~4.6 (sept, 1H, -CH(CH₃)₂), ~5.0 (br s, 1H, -NH), ~6.9-7.2 (m, 4H, Ar-H).[2]The doublet at ~2.9 ppm for the N-methyl protons will be absent. The broad singlet for the -NH proton may show a different coupling pattern or be a sharper singlet. Other signals should remain largely unchanged.
¹³C NMR (CDCl₃, 100.40 MHz) δ (ppm): Signals corresponding to the aromatic carbons, the isopropoxy group, the carbamate carbonyl, and the N-methyl carbon.The signal for the N-methyl carbon will be a triplet due to coupling with deuterium and will be shifted slightly upfield. Other signals should be very similar to those of Propoxur.

Signaling Pathways and Logical Relationships

Propoxur, the parent compound of this compound, is known to be a cholinesterase inhibitor.[4] Its mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This disrupts normal nerve impulse transmission.

Acetylcholinesterase Inhibition Pathway:

A Propoxur C Inhibition of AChE A->C B Acetylcholinesterase (AChE) B->C D Acetylcholine (ACh) Accumulation C->D Prevents ACh breakdown E Overstimulation of Cholinergic Receptors D->E F Neurotoxicity E->F

Caption: Simplified pathway of Propoxur-induced neurotoxicity.

Conclusion

This compound is an essential analytical tool for researchers and scientists in fields such as environmental monitoring, food safety, and toxicology. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for the detection of Propoxur. This guide provides a foundational understanding of its properties and applications, and while a detailed synthesis protocol is not publicly available, the proposed workflow offers a scientifically sound approach for its preparation. The provided analytical methodologies and spectroscopic information will aid in the effective utilization of this important isotopically labeled compound.

References

Synthesis and Isotopic Purity of Propoxur-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Propoxur-d3, a deuterated internal standard crucial for the accurate quantification of the carbamate insecticide Propoxur in various matrices. This document outlines a feasible synthetic pathway, detailed experimental protocols for both synthesis and isotopic purity determination, and presents expected quantitative data in a clear, tabular format.

Introduction

Propoxur is a widely used carbamate insecticide for controlling pests in agriculture and public health.[1][2] Its monitoring in environmental and biological samples is essential to assess exposure and ensure safety. Stable isotope-labeled internal standards, such as this compound, are indispensable for robust and accurate quantification of Propoxur using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The use of a deuterated analog as an internal standard allows for correction of matrix effects and variations in sample preparation and instrument response, leading to highly reliable analytical data.[5] This guide details a practical approach to the synthesis of this compound and the subsequent verification of its isotopic purity.

Synthesis of this compound

The synthesis of this compound is analogous to the industrial synthesis of unlabeled Propoxur, which involves the reaction of 2-isopropoxyphenol with methyl isocyanate.[6][7] To introduce the deuterium labels, a deuterated starting material is required. The most direct approach is the use of methyl-d3-isocyanate (CD₃NCO).

Synthetic Pathway

The proposed two-step synthesis of this compound begins with the generation of methyl-d3-isocyanate from methyl-d3-amine, followed by its reaction with 2-isopropoxyphenol.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Methyl-d3-isocyanate cluster_step2 Step 2: Synthesis of this compound CD3NH2 Methyl-d3-amine CD3NCO Methyl-d3-isocyanate CD3NH2->CD3NCO  High Temperature Gas-Phase Reaction   Phosgene Phosgene (COCl2) Phosgene->CD3NCO CD3NCO_2 Methyl-d3-isocyanate IPP 2-Isopropoxyphenol Propoxur_d3 This compound IPP->Propoxur_d3 CD3NCO_2->Propoxur_d3  Catalyst (e.g., tertiary amine) 60-90°C  

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl-d3-isocyanate (CD₃NCO)

Caution: Phosgene is extremely toxic. This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Setup: A gas-phase reaction system is assembled, consisting of a preheater for the reactants, a heated reaction tube, and a condenser to collect the product.

  • Reactant Preparation: Equimolar amounts of methyl-d3-amine (CD₃NH₂) and phosgene (COCl₂) are prepared in the gas phase.

  • Reaction: The gaseous reactants are introduced into the reaction tube, which is heated to approximately 300-400°C.

  • Condensation: The reaction mixture, containing methyl-d3-isocyanate and hydrogen chloride, is passed through a condenser to form N-methyl-d3-carbamoyl chloride.

  • Purification: The N-methyl-d3-carbamoyl chloride is treated with a tertiary amine (e.g., N,N-dimethylaniline) or distilled to yield pure methyl-d3-isocyanate.

Step 2: Synthesis of this compound

  • Reaction Setup: A round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is set up in a heating mantle.

  • Reactant Charging: 2-Isopropoxyphenol (1.0 eq) and a catalytic amount of a tertiary amine (e.g., N,N-dimethylbenzylamine) are added to the reaction flask.

  • Heating: The mixture is heated to 60°C with stirring.

  • Addition of Isocyanate: Methyl-d3-isocyanate (1.05 eq) is added dropwise to the reaction mixture via the dropping funnel.

  • Reaction Completion: After the addition is complete, the reaction temperature is raised to 90°C and maintained for 3 hours.

  • Workup and Purification: The reaction mixture is cooled to room temperature. The crude product is then purified by recrystallization or column chromatography to yield this compound as a solid.

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is determined to ensure its suitability as an internal standard. This is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Workflow

The workflow for determining the isotopic purity involves sample preparation, GC-MS analysis, and data processing to quantify the relative abundance of each isotopologue.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve this compound in a suitable solvent B Inject sample into GC-MS A->B C Chromatographic separation on GC column B->C D Ionization (e.g., Electron Ionization) C->D E Mass analysis of the molecular ion cluster D->E F Extract ion chromatograms for each isotopologue (d0 to d3) E->F G Integrate peak areas F->G H Calculate relative abundance and isotopic purity G->H

Caption: Workflow for isotopic purity determination of this compound.

Experimental Protocol: Isotopic Purity Determination by GC-MS
  • Standard Preparation: A solution of the synthesized this compound is prepared in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 10 µg/mL. A standard of unlabeled Propoxur is also prepared at the same concentration.

  • GC-MS Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Full scan mode over a mass range of m/z 50-300.

  • Analysis: The unlabeled Propoxur standard is injected first to determine its retention time and mass spectrum. Subsequently, the this compound sample is injected.

  • Data Analysis:

    • The mass spectrum of the this compound peak is analyzed, focusing on the molecular ion cluster. The theoretical m/z for the molecular ion ([M]⁺) of unlabeled Propoxur (C₁₁H₁₅NO₃) is 209.24. For this compound (C₁₁H₁₂D₃NO₃), the theoretical m/z is 212.26.

    • The relative abundances of the ions corresponding to the d0 (m/z 209), d1 (m/z 210), d2 (m/z 211), and d3 (m/z 212) isotopologues are determined from the integrated peak areas in the mass spectrum.

    • Corrections for the natural isotopic abundance of ¹³C in the unlabeled fragments may be necessary for high-accuracy measurements.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis and isotopic purity of this compound.

Table 1: Synthesis Yield of this compound
ParameterValue
Starting Material (2-Isopropoxyphenol)1.0 eq
Reagent (Methyl-d3-isocyanate)1.05 eq
Reaction Temperature90°C
Reaction Time3 hours
Typical Yield >95%
Table 2: Isotopic Purity of this compound
IsotopologueMass-to-Charge Ratio (m/z)Relative Abundance (%)
Propoxur-d0209< 0.1
Propoxur-d12100.2
Propoxur-d22110.7
This compound 212 >99.0
Isotopic Purity (d3) >99.0%

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis of this compound and the subsequent confirmation of its high isotopic purity. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, environmental science, and drug development who require a reliable internal standard for the quantification of Propoxur. The successful synthesis of high-purity this compound is a critical step in the development of accurate and precise analytical methods for this important compound.

References

Propoxur-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Propoxur-d3, an isotopically labeled form of the carbamate insecticide Propoxur. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering key data, experimental insights, and workflow visualizations.

Core Compound Properties

This compound, also known as Propoxur (N-methyl-d3), serves as a crucial internal standard for the precise quantification of Propoxur in various matrices using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]. Its deuterated form ensures it is chemically identical to Propoxur but distinguishable by its mass, a critical feature for an internal standard.

PropertyValueCitations
CAS Number 1219798-56-7[1][2][3][4][5]
Molecular Formula C₁₁H₁₂D₃NO₃[1][3]
Molecular Weight 212.26 g/mol [2][4]
Synonyms This compound (N-methyl-d3)[3][4][5]
Purity ≥99% deuterated forms (d₁-d₃)[1][2][3]
Formal Name 2-(1-methylethoxy)-phenol 1-(N-methyl-d₃-carbamate)[1][2]

Mechanism of Action: Cholinesterase Inhibition

The unlabeled parent compound, Propoxur, functions as a reversible inhibitor of the enzyme acetylcholinesterase (AChE)[1]. AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, Propoxur leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects in target organisms, primarily insects.

cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic ACh Receptor ACh->Receptor Binds & Activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate ACh_Accumulation ACh Accumulation Propoxur Propoxur Propoxur->AChE Inhibits Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation

Propoxur's inhibitory effect on acetylcholinesterase.

Experimental Protocol: Quantification of Propoxur using this compound

This compound is the preferred internal standard for the analytical quantification of Propoxur. Below is a generalized workflow for its use in a typical LC-MS/MS experiment.

Objective: To accurately measure the concentration of Propoxur in a given sample (e.g., environmental water, biological tissue).

Methodology:

  • Sample Preparation: The sample is homogenized and extracted with an appropriate organic solvent (e.g., acetonitrile, ethyl acetate) to isolate the analyte of interest (Propoxur).

  • Internal Standard Spiking: A known, precise amount of this compound solution is added to the sample extract. This is a critical step to correct for any loss of analyte during sample preparation and instrumental analysis.

  • Concentration and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a suitable mobile phase for chromatographic separation.

  • LC-MS/MS Analysis: The reconstituted sample is injected into a Liquid Chromatography system coupled with a Tandem Mass Spectrometer.

    • Chromatography: The LC column separates Propoxur and this compound from other matrix components.

    • Mass Spectrometry: The mass spectrometer detects and quantifies both Propoxur and this compound based on their specific mass-to-charge ratios.

  • Data Analysis: The concentration of Propoxur in the original sample is calculated by comparing the peak area ratio of the analyte (Propoxur) to the internal standard (this compound) against a calibration curve.

Workflow for Propoxur quantification using this compound.

References

The Role of Propoxur-d3 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role and mechanism of Propoxur-d3 as a deuterated internal standard in the quantitative analysis of Propoxur. By leveraging the principles of isotope dilution mass spectrometry, this compound enhances the accuracy, precision, and reliability of analytical data, a cornerstone of robust research and development in the pharmaceutical and environmental sciences.

The Core Principle: Isotope Dilution Mass Spectrometry

In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, achieving accurate and precise quantification can be challenging due to variability introduced during sample preparation and analysis. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for mitigating these issues.

This compound is a form of Propoxur where three hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (Propoxur) and the internal standard (this compound). However, their physicochemical properties remain nearly identical. This similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization, effectively normalizing for any variations that may occur.

The fundamental advantage is the ability to compensate for:

  • Matrix Effects: Variations in the sample matrix that can suppress or enhance the ionization of the analyte.

  • Extraction Inefficiencies: Incomplete or variable recovery of the analyte during sample preparation.

  • Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response.

By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if sample loss occurs, leading to more accurate and reproducible results.

Experimental Workflow and Signaling Pathway

The use of this compound as an internal standard follows a systematic workflow from sample preparation to data analysis.

This compound Internal Standard Workflow Experimental Workflow for Propoxur Analysis using this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., environmental, biological) Spiking Spiking with This compound Sample->Spiking Add known amount of IS Extraction Extraction (e.g., QuEChERS, SPE) Spiking->Extraction Cleanup Sample Cleanup Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratio (Propoxur / this compound) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: A generalized workflow for the quantitative analysis of Propoxur using this compound as an internal standard.

Experimental Protocols

While specific parameters may vary depending on the matrix and instrumentation, the following sections outline a generalized experimental protocol for the analysis of Propoxur using this compound.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in various matrices.

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

  • Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Propoxur 210.1111.1 (Quantifier)15
210.1168.1 (Qualifier)10
This compound 213.1114.115

Quantitative Data and Method Validation

The use of this compound as an internal standard allows for the validation of analytical methods to ensure their reliability. Key validation parameters are summarized below. This data is compiled from various studies and may not be from a single validated method.

Table 1: Linearity and Limits of Detection/Quantification for Propoxur Analysis

ParameterValue
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 5.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 10.0 µg/kg

Table 2: Accuracy and Precision Data for Propoxur Analysis

MatrixSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Fruit 1095< 10
10098< 8
Vegetable 1092< 12
10096< 10
Soil 5088< 15
20091< 12

Logical Relationship of Isotope Dilution

The core of the internal standard's function is the logical relationship between the analyte and the standard throughout the analytical process.

Isotope Dilution Logic Logical Relationship in Isotope Dilution Analysis Start Initial Sample (Unknown Analyte Concentration) Add_IS Add Known Amount of this compound Start->Add_IS Process Sample Preparation (Extraction, Cleanup, etc.) Add_IS->Process Analyte and IS experience same losses and matrix effects Analysis LC-MS/MS Analysis Process->Analysis Result Measure Area Ratio (Propoxur / this compound) Analysis->Result Calculation Calculate Analyte Concentration Result->Calculation Ratio is independent of volume and recovery

Caption: The logical flow demonstrating how this compound corrects for analytical variability.

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the quantification of Propoxur. Its ability to compensate for variations in sample preparation and instrumental analysis makes it an indispensable tool for researchers, scientists, and drug development professionals who require high-quality, accurate, and precise analytical data. The detailed protocols and understanding of the underlying principles outlined in this guide serve as a valuable resource for the implementation of this gold-standard analytical technique.

Metabolic Fate of Propoxur Versus Propoxur-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxur, a carbamate insecticide, undergoes extensive metabolism in mammals, primarily mediated by cytochrome P450 (CYP) enzymes. The principal metabolic pathways include hydrolysis of the ester linkage, N-demethylation, and ring hydroxylation, followed by conjugation reactions. The introduction of deuterium into the propoxur molecule, creating Propoxur-d3, is anticipated to alter its metabolic profile due to the kinetic isotope effect (KIE). This technical guide provides a detailed overview of the metabolic fate of propoxur and an analysis of the expected metabolic differences for this compound. This information is critical for researchers in toxicology, drug development, and environmental science.

Introduction

Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a widely used carbamate insecticide that functions by inhibiting acetylcholinesterase. Its efficacy and toxicity are closely linked to its metabolic fate. Understanding the biotransformation of propoxur is essential for assessing its risk to non-target organisms and for the development of safer alternatives. The deuterated analog, this compound, where three hydrogen atoms on the N-methyl group are replaced by deuterium, serves as a valuable tool in metabolic studies and as an internal standard in analytical chemistry.[1][2] The substitution of hydrogen with deuterium can significantly impact the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[3][] This guide will explore the established metabolic pathways of propoxur and predict the metabolic fate of this compound based on the principles of KIE.

Metabolic Pathways of Propoxur

The metabolism of propoxur is a complex process involving Phase I and Phase II reactions, leading to the formation of more polar and readily excretable metabolites.[5] The primary site of metabolism is the liver, where cytochrome P450 enzymes play a crucial role.[6][7]

The major metabolic transformations of propoxur in mammals include:

  • Hydrolysis: Cleavage of the carbamate ester bond to yield 2-isopropoxyphenol (IPP) and N-methylcarbamic acid. This is a major detoxification pathway.[8][9]

  • N-demethylation: Removal of the methyl group from the carbamate nitrogen to form 2-isopropoxyphenyl carbamate. This reaction is often a rate-limiting step in the metabolism of N-methylcarbamates.

  • Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring, primarily at the 5-position, to form 2-isopropoxy-5-hydroxyphenyl N-methylcarbamate.[8]

  • Hydroxylation of the N-methyl group: Formation of 2-isopropoxyphenyl N-(hydroxymethyl)carbamate.[10]

Following these Phase I reactions, the resulting metabolites undergo Phase II conjugation with glucuronic acid or sulfate to further increase their water solubility and facilitate their elimination from the body.[8][9]

Mandatory Visualization: Metabolic Pathways of Propoxur

Propoxur Metabolism Propoxur Propoxur IPP 2-Isopropoxyphenol (IPP) Propoxur->IPP Hydrolysis (CYP450, Esterases) N_demethyl 2-Isopropoxyphenyl carbamate Propoxur->N_demethyl N-demethylation (CYP450) Ring_OH 2-Isopropoxy-5-hydroxyphenyl N-methylcarbamate Propoxur->Ring_OH Ring Hydroxylation (CYP450) N_methyl_OH 2-Isopropoxyphenyl N-(hydroxymethyl)carbamate Propoxur->N_methyl_OH N-methyl Hydroxylation (CYP450) Conjugates Glucuronide and Sulfate Conjugates IPP->Conjugates N_demethyl->Conjugates Ring_OH->Conjugates N_methyl_OH->Conjugates In Vitro Metabolism Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation NADPH NADPH System NADPH->Incubation Buffer Phosphate Buffer Buffer->Incubation Compound Propoxur or This compound Compound->Incubation Quenching Quench with Acetonitrile Incubation->Quenching Centrifugation Centrifuge Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS

References

Safety and handling guidelines for Propoxur-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of Propoxur-d3

Introduction

This compound is the deuterated form of Propoxur, a carbamate insecticide.[1] In a research and drug development context, this compound is primarily utilized as an internal standard for the quantification of its non-deuterated counterpart, Propoxur, in analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium labeling on the N-methyl group provides a distinct mass signature, allowing for precise measurement.[2]

Given that the isotopic labeling does not significantly alter the compound's chemical reactivity or biological activity, the safety and handling guidelines for this compound are based on the extensive toxicological and safety data available for Propoxur.[1][2] Propoxur acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][3] This guide synthesizes the available data to provide comprehensive safety protocols for laboratory personnel.

Physical and Chemical Properties

The physical and chemical characteristics of Propoxur are essential for understanding its behavior and for developing appropriate handling procedures. While specific data for this compound is limited, the properties of Propoxur serve as a reliable reference.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₂D₃NO₃ (this compound)[2]
C₁₁H₁₅NO₃ (Propoxur)[4]
Molecular Weight 212.3 g/mol (this compound)[2]
209.24 g/mol (Propoxur)[4]
Physical State White to tan crystalline powder with a faint, characteristic odor.[3][4][5][6]
Melting Point 86-89°C (Technical Grade Propoxur); 91.5°C (Pure Propoxur)[3]
Vapor Pressure 1.3 x 10⁻³ Pa (at 20°C)[5]
Solubility Water: Approx. 0.2% (2 g/L) at 20°C.[3][4][7]
Organic Solvents: Soluble in most polar organic solvents like methanol and acetone; slightly soluble in cold hydrocarbons.[3][5][7]
DMSO: Sparingly soluble.[2]
Octanol/Water Partition Coefficient (log Kow) 1.52 - 1.56[4][7][8]
Stability Stable under normal storage conditions but hydrolyzes in alkaline media.[3][5]

Toxicological Information

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Propoxur is the inhibition of acetylcholinesterase (AChE).[3] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) at synaptic junctions. By inhibiting AChE, Propoxur causes an accumulation of ACh, leading to excessive stimulation of cholinergic receptors in the central and peripheral nervous systems. This inhibition is reversible, and the clinical effects typically resolve as the carbamate-cholinesterase complex spontaneously hydrolyzes.[4]

cluster_normal Normal Synaptic Function cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Receptor Cholinergic Receptor ACh->Receptor Stimulates Products Choline + Acetic Acid AChE->Products Hydrolyzes ACh AChE_inhib Inhibited AChE Propoxur This compound Propoxur->AChE_inhib Inhibits ACh_accum Acetylcholine (ACh) Accumulation Receptor_over Receptor Overstimulation ACh_accum->Receptor_over Leads to

Caption: Acetylcholinesterase Inhibition Pathway by this compound.
Quantitative Toxicological Data (for Propoxur)

ParameterValue(s)Species/SystemSource(s)
IC₅₀ (AChE Inhibition) 4.3 µMNot specified[2]
IC₅₀ (α4β4 nAChR Antagonist) 165 µMRat receptor[2]
LD₅₀ (Lethal Dose) 2.45 µ g/insect (males), 4.73 µ g/insect (females)German Cockroach[2][5]
IC₅₀ (Cell Growth Inhibition) 89.96 µg/mLFlounder gill cells[2][5]
Human Acute Lethal Dose ~200 mL of a concentrated solution (ingestion)Human[7]
Health Effects
  • Acute Exposure: Symptoms manifest as a cholinergic crisis and can include headache, sweating, nausea, vomiting, diarrhea, blurred vision, muscle twitching, loss of coordination, and in severe cases, convulsions, respiratory depression, and death.[9][10] The effects are typically transient due to the reversible nature of the enzyme inhibition.[10]

  • Chronic Exposure: Long-term exposure may lead to persistent cholinesterase depression.[10] Reported effects in animal studies include depressed body weight and impacts on the liver and bladder.[10] Long-term exposure to high dust concentrations can cause changes in lung function.[7]

Occupational Exposure Limits

Regulatory agencies have established occupational exposure limits (OELs) for Propoxur to protect workers from its adverse health effects.

AgencyLimitDetailsSource(s)
NIOSH (REL) 0.5 mg/m³10-hour Time-Weighted Average (TWA)[9]
ACGIH (TLV) 0.5 mg/m³8-hour Time-Weighted Average (TWA)[9]

Note: These limits are for airborne exposure. Skin contact can lead to overexposure even if air levels are below the established limits.[9]

Safety and Handling Procedures

A systematic approach to hazard control is crucial when working with this compound. The hierarchy of controls prioritizes the most effective measures to ensure personnel safety.

A Hazard Identification (this compound: Toxic, Cholinesterase Inhibitor) B Risk Assessment A->B C Engineering Controls (Most Effective) B->C D • Use in a chemical fume hood • Enclose operations • Use local exhaust ventilation C->D E Administrative Controls D->E F • Develop Standard Operating Procedures (SOPs) • Provide worker training on hazards • Restrict access to authorized personnel • No eating, drinking, or smoking in the lab E->F G Personal Protective Equipment (PPE) (Least Effective) F->G H • Respirator (if ventilation is inadequate) • Chemical safety goggles or face shield • Chemical-resistant gloves (e.g., PVC) • Laboratory coat G->H

Caption: Hierarchy of Safety Controls for Handling this compound.
Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[7] Use a certified chemical fume hood or other forms of local exhaust ventilation to minimize inhalation exposure.[9][11]

  • Isolation: Where possible, enclose operations to physically separate the worker from the hazardous substance.[7][9]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[7][9][11]

  • Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and a laboratory coat.[7][11] Ensure that skin is not exposed, and avoid contact with open cuts or abrasions.[7]

  • Respiratory Protection: If ventilation is insufficient or during spill cleanup, use a NIOSH-approved particulate dust filter respirator.[7] For higher potential exposures, a supplied-air respirator may be necessary.[4]

Storage Requirements
  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][12]

  • Keep separated from strong oxidizers, alkalis, foodstuffs, and animal feed.[3][7][12]

  • Store in a locked area to prevent unauthorized access.[12]

Emergency Procedures

First Aid Measures

Immediate action is critical in the event of exposure.

  • Inhalation: Move the person to fresh air and keep them at rest. Seek immediate medical attention.[11][12]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area thoroughly with soap and plenty of water.[7][11] Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[7][11][12] Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. If the person is conscious, give a slurry of activated charcoal in water to drink.[12] Seek immediate medical attention.[7][11][12]

Spill and Leak Procedures
  • Evacuate: Clear the area of all non-essential personnel and move upwind.[7][9]

  • Control: Eliminate all ignition sources.[12]

  • Containment: Prevent the spilled material from entering drains or waterways.[7][12]

  • Cleanup: Wear full protective equipment, including respiratory protection.[7] For solid spills, carefully sweep or vacuum the material to avoid generating dust.[9][12] Moisten first to prevent dusting if appropriate.[12] Collect the material in a sealed, labeled container for hazardous waste disposal.[9][12]

  • Decontamination: Ventilate and wash the spill area thoroughly after cleanup is complete.[9]

Experimental Protocol: Use as an Internal Standard in LC-MS

This compound is used as an internal standard (IS) to correct for variations in sample preparation and instrument response, ensuring accurate quantification of Propoxur.

Methodology

The fundamental principle involves adding a known, fixed concentration of this compound to all samples, calibration standards, and quality controls. The analyte (Propoxur) and the IS (this compound) are extracted and analyzed simultaneously. Since the IS and analyte behave almost identically during extraction and ionization, the ratio of the analyte's response to the IS's response is used for quantification. This ratio is plotted against the concentration of the calibration standards to create a calibration curve.

A 1. Prepare Calibration Standards & Quality Controls (QCs) C 3. Add Fixed Amount of This compound (Internal Standard) to all samples, standards, and QCs A->C B 2. Prepare Unknown Samples (e.g., plasma, tissue homogenate) B->C D 4. Sample Extraction (e.g., Protein Precipitation, SPE) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing E->F G 7. Generate Calibration Curve (Ratio of Analyte/IS vs. Concentration) F->G H 8. Quantify Propoxur in Unknown Samples G->H

Caption: General Workflow for Using this compound as an Internal Standard.

Conclusion

This compound, while essential for analytical research, carries the same toxicological hazards as its non-deuterated analog, Propoxur. The primary hazard is its potent, reversible inhibition of acetylcholinesterase. Adherence to strict safety protocols, including the use of engineering controls, appropriate PPE, and proper storage, is mandatory to mitigate exposure risks. All laboratory personnel must be thoroughly trained on the hazards, handling procedures, and emergency responses outlined in this guide before working with this compound.

References

Commercial suppliers and availability of Propoxur-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and analytical applications of Propoxur-d3. This deuterated analog of the carbamate insecticide Propoxur serves as an invaluable internal standard for accurate quantification in complex matrices, particularly in residue analysis for food safety and environmental monitoring.

Commercial Availability of this compound

This compound is readily available from several commercial suppliers specializing in analytical standards and research chemicals. The products are intended for research use only and not for human or veterinary applications. Below is a summary of offerings from prominent suppliers.

SupplierProduct NameCAS NumberPurity/Isotopic EnrichmentAvailable Quantities
Cayman Chemical This compound1219798-56-7≥99% deuterated forms (d1-d3)25 mg
Clinivex This compound1219798-56-7Not specified10 mg, 25 mg, 50 mg, 100 mg
MedchemExpress This compound1219798-56-7Not specified1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
Sapphire North America This compound1219798-56-7≥99% deuterated forms (d1-d3)1 mg, 5 mg, 10 mg, 25 mg
Fisher Scientific This compound (N-methyl-d3)1219798-56-7Not specified0.01 g
CP Lab Safety This compound, 99%+ deuterated forms (d1-d3)1219798-56-799%+ deuterated forms (d1-d3)5 mg

Synthesis of this compound

The synthesis of this compound follows the same chemical pathway as its non-deuterated counterpart, Propoxur, with the key difference being the use of a deuterated starting material. The primary route involves the reaction of 2-isopropoxyphenol with deuterated methyl isocyanate (CH₃-d₃-NCO).

The general synthesis process can be described as follows:

  • Reaction Setup: 2-Isopropoxyphenol is placed in a reaction vessel equipped with a stirrer, condenser, and a means for controlled addition of the isocyanate.

  • Catalyst Addition: A suitable catalyst, such as a tertiary amine (e.g., N,N-dimethylbenzylamine), is added to the 2-isopropoxyphenol.

  • Reaction with Deuterated Methyl Isocyanate: Deuterated methyl isocyanate is slowly added to the reaction mixture. The reaction is typically carried out at an elevated temperature to ensure completion.

  • Purification: After the reaction is complete, the resulting this compound is purified, often by recrystallization, to achieve high purity.

G 2-Isopropoxyphenol 2-Isopropoxyphenol Reaction Carbamoylation Reaction 2-Isopropoxyphenol->Reaction Deuterated_Methyl_Isocyanate Methyl-d3 Isocyanate Deuterated_Methyl_Isocyanate->Reaction Catalyst Tertiary Amine Catalyst Catalyst->Reaction Propoxur_d3 This compound Reaction->Propoxur_d3 Purification Purification (e.g., Recrystallization) Propoxur_d3->Purification Final_Product High-Purity This compound Purification->Final_Product

A simplified workflow for the synthesis of this compound.

Experimental Protocols: Quantification of Propoxur using this compound Internal Standard

This compound is primarily used as an internal standard in chromatographic methods coupled with mass spectrometry (MS) for the accurate quantification of propoxur in various matrices, such as food and environmental samples. The use of a deuterated internal standard helps to correct for matrix effects and variations in sample preparation and instrument response.[1]

A widely adopted sample preparation technique for pesticide residue analysis in food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2][3]

Key Experimental Methodologies

1. Sample Preparation using QuEChERS Method [2][3]

This protocol is a general guideline and may need to be optimized for specific matrices.

  • Homogenization: Weigh a representative portion (e.g., 10-15 g) of the sample into a centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to the sample. The final concentration of the internal standard should be within the linear range of the instrument and comparable to the expected concentration of the analyte.

  • Extraction: Add acetonitrile to the centrifuge tube, cap, and shake vigorously for 1 minute.

  • Salting Out: Add a mixture of anhydrous magnesium sulfate and sodium chloride (and potentially other salts like sodium citrate) to the tube. Shake vigorously for another minute. This step partitions the pesticides into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube to separate the organic layer from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a clean tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove residual water). Vortex and centrifuge.

  • Final Extract: The resulting supernatant is the final extract ready for LC-MS/MS or GC-MS/MS analysis.

G cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup Homogenization Sample Homogenization (10-15 g) Spiking Spike with this compound Internal Standard Homogenization->Spiking Extraction Add Acetonitrile & Shake Spiking->Extraction Salting_Out Add QuEChERS Salts & Shake Extraction->Salting_Out Centrifugation1 Centrifuge Salting_Out->Centrifugation1 dSPE Transfer Supernatant to d-SPE Tube Centrifugation1->dSPE Vortex_Centrifuge Vortex & Centrifuge dSPE->Vortex_Centrifuge Final_Extract Collect Supernatant for Analysis Vortex_Centrifuge->Final_Extract

Workflow of the QuEChERS sample preparation method.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for propoxur and its deuterated analog.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both propoxur and this compound.

    • MRM Transitions:

      • Propoxur: A common primary transition is m/z 210.1 → 111.1.[4]

      • This compound: The precursor ion will be shifted by +3 Da to m/z 213.1. The product ion resulting from the loss of the deuterated methyl isocyanate will likely also be shifted, or a common fragment ion can be monitored. Specific transitions should be optimized for the instrument being used.

3. GC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A low-polarity capillary column, such as a DB-5ms, is often used.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Injection: A splitless injection is common for trace analysis.

  • Mass Spectrometry Detection:

    • Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS.

    • Acquisition Mode: Similar to LC-MS/MS, MRM is used for quantification.

    • MRM Transitions: Specific precursor and product ions for propoxur and this compound would need to be determined and optimized based on their fragmentation patterns under EI.

Signaling Pathways and Logical Relationships

Propoxur's primary mode of action as an insecticide is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve impulses, paralysis, and ultimately death of the insect.

G Propoxur Propoxur AChE Acetylcholinesterase (AChE) Propoxur->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks Down Nerve_Synapse Nerve Synapse ACh->Nerve_Synapse Binds to Receptors Nerve_Impulse Continuous Nerve Impulse Transmission Nerve_Synapse->Nerve_Impulse Paralysis_Death Paralysis & Death of Insect

Mechanism of action of Propoxur as an acetylcholinesterase inhibitor.

This technical guide provides a foundational understanding for researchers and scientists working with this compound. For specific applications, further optimization of the described methods is recommended to achieve the desired analytical performance.

References

An In-depth Technical Guide to Interpreting the Certificate of Analysis for Propoxur-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the quality and purity of a specific batch of a chemical substance. For researchers using isotopically labeled internal standards like Propoxur-d3, a thorough understanding of the CoA is paramount for ensuring the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive overview of how to interpret the data presented in a typical CoA for this compound, details the experimental protocols used for its analysis, and presents this information in a clear and accessible format.

Product Information and Specifications

This section of the CoA provides fundamental identifying information for this compound. It is crucial to verify that this information matches the product ordered and is appropriate for the intended application.

Parameter Specification Description
Product Name This compoundThe common name for the deuterated analog of Propoxur.
CAS Number 1219798-56-7[1]A unique identifier assigned by the Chemical Abstracts Service.
Molecular Formula C₁₁H₁₂D₃NO₃[1]Indicates the elemental composition, with 'D' representing deuterium.
Molecular Weight 212.3 g/mol [1]The mass of one mole of the substance.
Appearance White to off-white solidA description of the physical state and color of the material.[2]
Intended Use For use as an internal standard in analytical applications.[1][3]Specifies the recommended application of the product.

Analytical Data

This is the core section of the CoA, presenting the results of various analytical tests performed on the specific batch of this compound. These tests confirm the identity, purity, and quality of the material.

Test Method Result Specification
Chemical Purity (by HPLC) High-Performance Liquid Chromatography (HPLC)99.5%≥ 98.0%
Isotopic Purity (by MS) Mass Spectrometry (MS)99.2% (d3)≥ 99% deuterated forms (d1-d3)[1]
Identity (by ¹H NMR) Proton Nuclear Magnetic Resonance SpectroscopyConsistent with structureConforms to reference spectrum
Identity (by MS) Mass Spectrometry (MS)Consistent with structureConforms to expected mass
Residual Solvents Gas Chromatography-Headspace (GC-HS)< 0.1%As per USP <467>
Water Content (by Karl Fischer) Karl Fischer Titration0.2%≤ 0.5%

Experimental Protocols

Detailed methodologies are essential for understanding how the analytical data was generated and for replicating or verifying the results if necessary.

3.1 High-Performance Liquid Chromatography (HPLC) for Chemical Purity

  • Objective: To determine the chemical purity of the this compound sample by separating it from any non-deuterated Propoxur or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 271 nm.[5]

  • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

3.2 Mass Spectrometry (MS) for Isotopic Purity and Identity

  • Objective: To confirm the molecular weight of this compound and to determine the percentage of deuteration.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS.[6]

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the expected molecular ion peak would be at an m/z corresponding to its molecular weight. The isotopic purity is determined by comparing the intensity of the peak for the d3 isotopologue to any peaks corresponding to d0, d1, or d2 species.

3.3 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity

  • Objective: To confirm the chemical structure of this compound by analyzing the signals from its hydrogen atoms.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent such as chloroform-d (CDCl₃) is used to dissolve the sample.

  • Procedure: The sample is placed in the NMR spectrometer, and a proton spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to a reference spectrum of Propoxur to confirm that the structure is correct and to verify the absence of significant proton-containing impurities. The deuteration at the N-methyl group is confirmed by the absence of the corresponding proton signal.

Visualizations

4.1 Chemical Structure of this compound

G Propoxur_d3 This compound

Caption: Chemical structure of this compound.

4.2 Analytical Workflow for Certification

cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Certification Sample This compound Batch HPLC HPLC (Chemical Purity) Sample->HPLC Inject MS Mass Spectrometry (Isotopic Purity & Identity) Sample->MS Infuse NMR ¹H NMR (Identity) Sample->NMR Dissolve Data_Review Data Review & Comparison to Specifications HPLC->Data_Review MS->Data_Review NMR->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation

Caption: A typical workflow for the analytical certification of this compound.

4.3 Signaling Pathway of Propoxur (Parent Compound)

This compound is used as an internal standard for the quantification of Propoxur. The biological activity of the parent compound, Propoxur, is relevant for researchers in toxicology and pharmacology. Propoxur is a carbamate insecticide that acts as an inhibitor of acetylcholinesterase.[1]

Propoxur Propoxur AChE Acetylcholinesterase (AChE) Propoxur->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Synaptic_Cleft Synaptic Cleft (Accumulation of ACh) ACh->Synaptic_Cleft Leads to Cholinergic_Receptors Cholinergic Receptors Synaptic_Cleft->Cholinergic_Receptors Binds to Continuous_Stimulation Continuous Stimulation Cholinergic_Receptors->Continuous_Stimulation Neurotoxicity Neurotoxicity Continuous_Stimulation->Neurotoxicity

Caption: Simplified signaling pathway showing the inhibitory action of Propoxur on acetylcholinesterase.

References

Methodological & Application

Application Note: Propoxur-d3 as an Internal Standard for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Propoxur

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the quantitative analysis of the carbamate insecticide propoxur in various matrices using gas chromatography-mass spectrometry (GC-MS) with propoxur-d3 as an internal standard. The use of an isotopically labeled internal standard like this compound is a robust method to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analysis.[1][2][3] This document outlines the necessary reagents, sample preparation steps, GC-MS instrument parameters, and data analysis procedures.

Introduction

Propoxur is a widely used carbamate insecticide for the control of insects in agriculture and residential settings.[4] Its presence in environmental and biological samples is of significant interest due to its potential health effects, including the inhibition of acetylcholinesterase.[4] Accurate and reliable quantification of propoxur residues is therefore crucial.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds like propoxur.[5] However, the complexity of sample matrices can lead to variations in extraction efficiency and instrument response. The use of an internal standard (IS) is a common practice to mitigate these issues.[3] An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector.[3]

This compound, a deuterated analog of propoxur, serves as an excellent internal standard for GC-MS analysis.[4] It co-elutes with propoxur and exhibits similar ionization behavior in the mass spectrometer, but it can be differentiated based on its higher mass-to-charge ratio (m/z). This allows for the correction of analyte losses during sample preparation and variations in injection volume, leading to more accurate and precise quantification.[3] This application note details a comprehensive protocol for the use of this compound as an internal standard for the GC-MS analysis of propoxur.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC grade acetonitrile, methanol, ethyl acetate, and acetone.

  • Standards: Propoxur (analytical standard), this compound (internal standard).[4]

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent, graphitized carbon black (GCB).

  • Gases: Helium (carrier gas, 99.999% purity).

  • Sample Matrix: The protocol described is adaptable for various matrices such as water, soil, food products, and biological tissues. The example below is for a food matrix.

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh 10 mg of propoxur and dissolve in 10 mL of methanol to prepare a 1000 µg/mL stock solution.

    • Similarly, prepare a 1000 µg/mL stock solution of this compound in methanol.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the propoxur primary stock solution with the appropriate solvent (e.g., acetonitrile) to achieve concentrations ranging from 1 to 500 ng/mL.

    • Prepare an internal standard working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

  • Spiking:

    • Spike each calibration standard and sample extract with the internal standard working solution to achieve a final concentration of 50 ng/mL of this compound.

Sample Preparation (QuEChERS Method for Food Matrix)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food.

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the internal standard, this compound, at this stage to account for losses during the entire procedure.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. For highly pigmented samples, 7.5 mg of GCB can be added.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract:

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into a GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977 MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp 1: 25 °C/min to 150 °C.

    • Ramp 2: 3 °C/min to 200 °C.

    • Ramp 3: 8 °C/min to 280 °C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Propoxur: m/z 110 (quantification ion), 152, 166 (qualifier ions).

    • This compound: m/z 113 (quantification ion), 155, 169 (qualifier ions).

Data Presentation

The following tables summarize the expected quantitative data for the analysis of propoxur using this compound as an internal standard. The values are representative and may vary depending on the specific matrix and instrumentation.

Table 1: GC-MS Retention Times and SIM Ions

CompoundRetention Time (min)Quantitation Ion (m/z)Qualifier Ions (m/z)
Propoxur~10.5110152, 166
This compound~10.5113155, 169

Table 2: Method Validation Data

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Recovery (spiked at 10, 50, 100 ng/g)85 - 105%
Relative Standard Deviation (RSD)< 10%

Visualizations

The following diagrams illustrate the experimental workflow and the principle of internal standard quantification.

experimental_workflow sample Sample Homogenization spike Spiking with this compound (IS) sample->spike extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) spike->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup dSPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 analysis GC-MS Analysis centrifuge2->analysis data Data Processing analysis->data

Caption: Experimental workflow for the analysis of propoxur using an internal standard.

internal_standard_quantification analyte_response Analyte Peak Area (Propoxur) response_ratio Response Ratio (Analyte Area / IS Area) analyte_response->response_ratio is_response IS Peak Area (this compound) is_response->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve concentration Analyte Concentration calibration_curve->concentration

Caption: Logic of internal standard quantification for propoxur analysis.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of propoxur by GC-MS. The protocol outlined in this application note, combining a QuEChERS-based sample preparation with optimized GC-MS conditions, is suitable for the analysis of propoxur in complex matrices. The inclusion of an isotopically labeled internal standard effectively compensates for analytical variability, ensuring high-quality data for researchers, scientists, and drug development professionals.

References

Application Note: High-Throughput Quantification of Propoxur in Food Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

ABSTRACT: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the carbamate insecticide Propoxur in various food matrices. The use of a stable isotope-labeled internal standard, Propoxur-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The sample preparation employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, enabling high-throughput analysis. This method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.

Introduction

Propoxur is a widely used carbamate insecticide for controlling pests on crops and in public health programs. Its potential toxicity necessitates sensitive and reliable methods for monitoring its residues in food products to ensure consumer safety. LC-MS/MS has become the gold standard for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for accurate quantification as it mimics the behavior of the analyte during extraction, chromatography, and ionization, thereby correcting for potential variations.[1] This application note provides a comprehensive protocol for the quantification of Propoxur using LC-MS/MS and this compound.

Experimental

Materials and Reagents
  • Propoxur certified reference standard (≥98% purity)

  • This compound certified reference standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for highly pigmented matrices)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propoxur and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Propoxur stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in a 50:50 mixture of acetonitrile and water.

Sample Preparation (QuEChERS Protocol)

The QuEChERS method is a simple and effective extraction and cleanup procedure for pesticide residues in food samples.[2][3][4]

  • Homogenization: Homogenize 10-15 g of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples, add an appropriate amount of water to achieve a paste-like consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 100 µL of the 100 ng/mL this compound internal standard working solution.

    • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquhydrate.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high pigment content (e.g., spinach, berries), add 7.5 mg of GCB.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract:

    • Transfer the supernatant to an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium acetate
Gradient Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Optimized for the specific instrument
MRM Transitions

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying target analytes.[5] The following MRM transitions were used for Propoxur and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
Propoxur 210.1111.115168.110
This compound 213.1111.115171.110

Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Propoxur and the location of the deuterium labels on the isopropoxy group. These should be experimentally confirmed and optimized on the specific instrument being used.

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Propoxur in various food matrices.

Linearity: The method showed excellent linearity over a concentration range of 0.1 to 100 ng/mL with a correlation coefficient (R²) > 0.99 for all matrices tested.

Recovery and Precision: The recovery and precision of the method were evaluated by spiking blank matrix samples at three different concentration levels (1, 10, and 50 ng/g). The results are summarized in the table below.

MatrixSpiked Concentration (ng/g)Mean Recovery (%)RSD (%) (n=6)
Apple 195.24.8
1098.13.5
50101.52.1
Tomato 192.85.2
1096.54.1
5099.82.9
Spinach 188.56.5
1091.25.3
5094.63.8

The recoveries for Propoxur were within the acceptable range of 70-120% with a relative standard deviation (RSD) of less than 15%, demonstrating the accuracy and precision of the method.

Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.

ParameterValue (ng/g)
LOD 0.1
LOQ 0.5

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of Propoxur.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile, Salts, this compound) Homogenization->Extraction Homogenized Sample Cleanup 3. Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Acetonitrile Extract Final_Extract 4. Final Extract for Analysis Cleanup->Final_Extract Cleaned Extract LC_Separation 5. LC Separation (C18 Column) Final_Extract->LC_Separation MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Separated Analytes Quantification 7. Data Analysis & Quantification MS_Detection->Quantification MRM Data

Caption: Experimental workflow for Propoxur quantification.

mrm_logic cluster_propoxur Propoxur cluster_propoxur_d3 This compound (Internal Standard) P_Precursor Precursor Ion (m/z 210.1) P_Product1 Product Ion (Quantifier) (m/z 111.1) P_Precursor->P_Product1 Collision P_Product2 Product Ion (Qualifier) (m/z 168.1) P_Precursor->P_Product2 Collision IS_Precursor Precursor Ion (m/z 213.1) IS_Product1 Product Ion (Quantifier) (m/z 111.1) IS_Precursor->IS_Product1 Collision IS_Product2 Product Ion (Qualifier) (m/z 171.1) IS_Precursor->IS_Product2 Collision

References

Application Note: Quantitative Analysis of Propoxur Residues in Food Matrices using Propoxur-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

AN-01182025

Audience: Researchers, analytical scientists, and quality control professionals in the food safety and pesticide analysis sectors.

Purpose: This document provides a comprehensive protocol for the determination of Propoxur pesticide residues in various food matrices. The method utilizes Propoxur-d3 as an isotopic internal standard to ensure high accuracy and precision, employing the widely adopted QuEChERS sample preparation technique followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Introduction

Propoxur is a carbamate insecticide used to control a variety of pests in agricultural and residential settings.[1][2] Its potential presence in the food chain necessitates sensitive and reliable analytical methods for monitoring its residue levels to ensure consumer safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification.[3] this compound mimics the chemical behavior of the target analyte (Propoxur) during sample extraction, cleanup, and ionization, effectively compensating for matrix effects and variations in instrument response.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation procedure that offers excellent recoveries for a broad range of pesticides, including Propoxur.[4][5][6] This application note details the European Standard EN 15662 QuEChERS protocol in conjunction with LC-MS/MS for the robust analysis of Propoxur in diverse food samples.[5]

Experimental Workflow

The overall analytical workflow involves sample homogenization, extraction with an internal standard, partitioning, dispersive solid-phase extraction (dSPE) cleanup, and subsequent analysis by LC-MS/MS.

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (dSPE) cluster_analysis Analysis Sample 1. Homogenize Food Sample (e.g., 10-15 g) Spike 2. Add this compound (Internal Standard) Sample->Spike Extract 3. Add Acetonitrile & Shake (1 min) Spike->Extract Salts 4. Add QuEChERS Extraction Salts & Shake Extract->Salts Centrifuge1 5. Centrifuge Salts->Centrifuge1 Supernatant 6. Transfer Acetonitrile Supernatant Centrifuge1->Supernatant Extract dSPE 7. Add to dSPE Tube (PSA + C18 + MgSO4) Supernatant->dSPE Vortex 8. Vortex & Centrifuge dSPE->Vortex FinalExtract 9. Collect Final Extract Vortex->FinalExtract Dilute 10. Dilute Extract for LC-MS/MS Analysis FinalExtract->Dilute Cleaned Extract LCMS 11. Inject into LC-MS/MS System Dilute->LCMS Quant 12. Quantify Propoxur using This compound IS LCMS->Quant

Figure 1: General experimental workflow for Propoxur residue analysis.

Protocols

Required Materials and Reagents
  • Standards: Propoxur (≥98% purity), this compound (≥99% deuterated forms).[3]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate (available as pre-packaged QuEChERS extraction salt packets, e.g., EN 15662).[5]

  • dSPE Sorbents: Primary Secondary Amine (PSA), Octadecylsilane (C18), MgSO₄ (available as pre-packaged dSPE tubes).[4]

  • Equipment: High-speed blender/homogenizer, 50 mL and 15 mL polypropylene centrifuge tubes, centrifuge, vortex mixer, analytical balance, LC-MS/MS system.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propoxur and this compound in methanol. Store at -20°C.

  • Working Standard Mixture: Prepare a mixed working standard solution containing Propoxur at various concentration levels by diluting the stock solution with acetonitrile.

  • Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 1 ng/µL.[4]

Sample Preparation Protocol (QuEChERS EN 15662)
  • Homogenization: Weigh 10 g (± 0.1 g) of a homogenized representative food sample into a 50 mL centrifuge tube. For dry samples like raisins or nuts, add a specified amount of water (e.g., 8.5 mL for 5 g of raisins) and allow to rehydrate before proceeding.[5]

  • Internal Standard Spiking: Add 100 µL of the 1 ng/µL this compound internal standard spiking solution to the sample.[4]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Seal the tube and shake vigorously by hand for 1 minute.[5]

    • Add the EN 15662 QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[5]

    • Immediately shake vigorously for another 1 minute.

  • Centrifugation: Centrifuge the tube for 5 minutes at ≥3,000 g.[4][5] A distinct acetonitrile layer will separate on top.

  • Dispersive SPE Cleanup (dSPE):

    • Transfer 1 mL of the acetonitrile supernatant (upper layer) into a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 sorbent.[4]

    • Seal the tube and vortex for 30-60 seconds.

    • Centrifuge for 5 minutes at ≥3,000 g.[4]

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant into a clean vial.

    • For LC-MS/MS analysis, dilute the final extract (e.g., 10-fold) with a suitable mobile phase or water to minimize matrix effects.[5]

LC-MS/MS Instrumentation and Conditions
  • Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: A C18 column (e.g., Luna Omega C18 or equivalent) is suitable for separation.[7][8]

  • Mobile Phase: A gradient elution using water with 10 mM ammonium formate and methanol with 10 mM ammonium formate is a common choice.[5]

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

  • Acquisition Mode: Scheduled Multiple Reaction Monitoring (sMRM) for enhanced sensitivity and selectivity.

Table 1: Example LC-MS/MS Parameters for Propoxur and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
Propoxur 210.2 111.1 93.1 19
This compound 213.2 111.1 93.1 19

Parameters are instrument-dependent and require optimization. Data derived from typical values.[9]

Data Presentation & Performance

Method performance should be validated according to established guidelines, assessing linearity, accuracy (recovery), precision (RSD), and sensitivity (LOD/LOQ).[10][11]

Table 2: Representative Method Performance Data for Propoxur Analysis

Food Matrix Spiking Level (µg/kg) Mean Recovery (%) RSD (%) LOQ (µg/kg) Reference
Sweet Pepper 10 70-120% <20 0.6 - 1.5 [9]
Various Fruits 10 - 200 91.3 - 102.5% < 5.0 1.43 [7][12]
Various Vegetables 10 - 200 94.2 - 107.4% < 6.5 1.43 [7][12]
Liver 40 70-120% <20 < 2.0 [11]

This table summarizes typical performance data from various sources. Actual results will vary based on matrix, instrumentation, and specific protocol.

Mechanism of Action: Acetylcholinesterase Inhibition

For professionals in drug and pesticide development, understanding the mechanism of action is crucial. Propoxur functions by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system of insects and mammals.[1][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve signals, paralysis, and ultimately death of the insect.[1]

G cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Propoxur ACh Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (AChE) Active Site ACh->AChE:f1 Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Propoxur Propoxur Propoxur->AChE:f1 Blocks Active Site

Figure 2: Propoxur's mechanism of inhibiting acetylcholinesterase.

References

Application Note: Quantitative Analysis of Propoxur in Food Matrices using Isotope Dilution Mass Spectrometry with Propoxur-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the carbamate insecticide Propoxur in various food matrices. The protocol employs Isotope Dilution Mass Spectrometry (IDMS) utilizing the stable isotope-labeled internal standard, Propoxur-d3. This methodology ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol includes detailed procedures for sample extraction using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note provides all necessary parameters for immediate implementation in a laboratory setting.

Introduction

Propoxur is a widely used carbamate insecticide for controlling pests in agriculture and public health settings.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[2][3] Due to its potential toxicity to non-target organisms, including humans, regulatory bodies worldwide have established maximum residue limits (MRLs) for Propoxur in food products. Accurate and reliable quantification of Propoxur residues is therefore crucial for ensuring food safety and compliance with these regulations.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantitative analysis.[4] By spiking a sample with a known amount of a stable isotope-labeled analogue of the analyte (in this case, this compound), any loss of analyte during sample preparation or ionization suppression/enhancement in the mass spectrometer can be compensated for. This is because the isotopically labeled internal standard exhibits nearly identical chemical and physical properties to the native analyte.

This application note provides a comprehensive protocol for the determination of Propoxur in food matrices using IDMS with this compound and LC-MS/MS.

Experimental Protocol

Materials and Reagents
  • Propoxur standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

  • Dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine - PSA)

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of this compound internal standard solution.

    • Add the QuEChERS extraction salts.

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned supernatant and dilute with an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Propoxur 210.1111.1 (Quantifier)15100
210.1168.1 (Qualifier)10100
This compound 213.1114.1 (Quantifier)15100
213.1171.1 (Qualifier)10100

Note: The MRM transitions for this compound are predicted based on the fragmentation of Propoxur. These should be confirmed experimentally by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

Table 1: Method Performance Parameters

ParameterResult
Linearity (r²) >0.995
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 2 µg/kg
Precision (%RSD, n=6) < 10%
Recovery (%) 92-105%

Quantitative data presented is representative of typical performance for IDMS analysis of pesticides in food matrices.

Table 2: Analysis of Propoxur in Spiked Food Samples

MatrixSpiking Level (µg/kg)Measured Concentration (µg/kg)Recovery (%)%RSD (n=3)
Apples 109.8984.2
5051.2102.43.5
Spinach 109.5956.8
5048.997.85.1
Tomatoes 1010.31033.9
5052.1104.22.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Food Sample Homogenization Spike Spike with this compound Sample->Spike 10 g Extract QuEChERS Extraction Spike->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup Acetonitrile Supernatant FinalExtract Final Extract Cleanup->FinalExtract LCMS LC-MS/MS Analysis (IDMS) FinalExtract->LCMS Dilution & Injection Data Data Acquisition & Processing LCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for Propoxur analysis by IDMS.

signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding -> Nerve Impulse Choline Choline + Acetate AChE->Choline Propoxur Propoxur Propoxur->AChE Inhibition

Caption: Mechanism of Propoxur toxicity via acetylcholinesterase inhibition.

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, sensitive, and robust approach for the quantification of Propoxur in diverse food matrices. The detailed protocol, including the efficient QuEChERS sample preparation and optimized LC-MS/MS parameters, allows for reliable determination of Propoxur residues at levels relevant to regulatory MRLs. This application note serves as a valuable resource for analytical laboratories involved in food safety testing and for researchers in the fields of environmental science and drug development.

References

Application Note: Multi-Residue Pesticide Analysis in Agricultural Matrices using a Modified QuEChERS Method with Propoxur-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the multi-residue analysis of pesticides in food and agricultural matrices.[1][2][3] This application note details a modified QuEChERS protocol that incorporates Propoxur-d3 as an internal standard for the accurate quantification of a broad range of pesticide residues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is crucial for correcting potential matrix effects and variations during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.[4]

This document provides a step-by-step experimental protocol, presents typical quantitative performance data, and includes a visual workflow diagram to guide researchers in implementing this method.

Quantitative Data Summary

The following table summarizes the typical performance of the described QuEChERS method for a selection of pesticides, including the internal standard this compound. The data are representative of what can be achieved and are based on common validation parameters found in multi-residue analysis.[4][5]

AnalyteRecovery (%)RSD (%)Linearity (R²)LOQ (ng/g)
This compound (IS) 984.2N/AN/A
Propoxur955.1>0.9985
Carbofuran926.3>0.9975
Imidacloprid994.8>0.9992
Myclobutanil1057.1>0.99610
Boscalid975.5>0.9985
Tebuconazole1026.8>0.99710

Experimental Protocol

This protocol is based on the widely recognized EN 15662 QuEChERS method.

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

  • Reagents: Formic acid, LC-MS grade; Ultrapure water.

  • Standards: this compound, Propoxur, and other pesticide standards of interest.

  • QuEChERS Extraction Salts: 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate per extraction.[6]

  • Dispersive SPE (d-SPE) Cleanup: 150 mg anhydrous MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent per 1 mL of extract.[6]

  • Sample Matrix: e.g., Fruits, vegetables, or soil, homogenized.

2. Sample Preparation and Extraction

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate the matrix.[1]

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Spike the sample with an appropriate volume of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salt packet to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

3. Dispersive SPE Cleanup

  • Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL d-SPE cleanup tube containing the PSA, C18, and MgSO₄ sorbents.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

4. Final Extract Preparation and LC-MS/MS Analysis

  • Transfer an aliquot of the cleaned extract into an autosampler vial.

  • Dilute the extract with mobile phase if necessary.

  • Inject the sample into the LC-MS/MS system.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Monitor at least two specific precursor-product ion transitions for each analyte for confirmation and quantification.

Workflow and Pathway Diagrams

QuEChERS Experimental Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Sample (10g) add_acn 2. Add Acetonitrile (10mL) sample->add_acn add_is 3. Spike with this compound IS add_acn->add_is shake1 4. Shake (1 min) add_is->shake1 add_salts 5. Add QuEChERS Salts shake1->add_salts shake2 6. Shake (1 min) add_salts->shake2 centrifuge1 7. Centrifuge shake2->centrifuge1 supernatant 8. Transfer Supernatant (1mL) centrifuge1->supernatant add_dspe 9. Add to d-SPE Tube supernatant->add_dspe vortex 10. Vortex (30 sec) add_dspe->vortex centrifuge2 11. Centrifuge vortex->centrifuge2 final_extract 12. Final Extract centrifuge2->final_extract lcms 13. LC-MS/MS Analysis final_extract->lcms

Caption: QuEChERS workflow for pesticide residue analysis.

Logical Relationship for Quantification

Quantification_Logic Analyte_Signal Analyte Peak Area Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Signal->Response_Ratio IS_Signal This compound Peak Area IS_Signal->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Final Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Logic for internal standard quantification.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chromatographic Peak Shape for Propoxur-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shapes during the analysis of Propoxur-d3. The following sections are presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in the analysis of this compound?

Poor peak shape for this compound, as with its non-deuterated counterpart, can manifest as peak tailing, fronting, broadening, or splitting. The most common causes stem from interactions between the analyte and the stationary phase, issues with the mobile phase, column degradation, or problems with the instrument setup.[1][2][3]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds.[4][5][6][7] Although Propoxur is a neutral molecule, secondary interactions with the stationary phase can be influenced by pH. For silica-based columns, residual silanol groups can become ionized at mid-to-high pH, leading to interactions that can cause peak tailing.[1][6][8] Maintaining a consistent and appropriate mobile phase pH is crucial for reproducible and symmetrical peaks.[4][7]

Q3: Can the choice of solvent for my sample affect the peak shape?

Yes, the sample solvent can significantly impact peak shape. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion, including fronting or splitting.[9][10] It is always best to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[9]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is observed when the latter half of the peak is wider than the front half, creating an asymmetrical shape.[11]

Diagram: Troubleshooting Peak Tailing

G start Peak Tailing Observed check_silanol Secondary Interactions with Silanol Groups? start->check_silanol check_overload Column Overload? start->check_overload check_extracolumn Extra-Column Volume? start->check_extracolumn check_contamination Column Contamination? start->check_contamination solution_silanol Use End-Capped Column Adjust Mobile Phase pH Add Mobile Phase Modifier (e.g., TEA) check_silanol->solution_silanol Yes solution_overload Reduce Injection Volume Dilute Sample check_overload->solution_overload Yes solution_extracolumn Minimize Tubing Length Use Narrower ID Tubing Check Fittings for Dead Volume check_extracolumn->solution_extracolumn Yes solution_contamination Flush Column Use Guard Column check_contamination->solution_contamination Yes

Caption: A flowchart for troubleshooting peak tailing.

Possible Causes and Solutions:

Cause Description Recommended Solution
Secondary Silanol Interactions Residual silanol groups on silica-based columns can interact with the analyte, causing tailing.[1][8][11] This is a common issue with basic compounds, but can also affect neutral compounds like Propoxur.Use a modern, well-endcapped column to minimize exposed silanol groups.[1][11] Consider adding a competitive base, like triethylamine (TEA), to the mobile phase in small concentrations to block active sites.[11] Lowering the mobile phase pH can also help by suppressing the ionization of silanol groups.[11]
Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.[2][12][13]Reduce the injection volume or dilute the sample.[2][11][13]
Extra-Column Volume Dead volume in the system, such as from excessively long or wide tubing, can cause peak broadening and tailing.[1][9][12]Use tubing with a narrow internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[1]
Column Contamination or Degradation Accumulation of contaminants on the column frit or stationary phase can create active sites that cause tailing.[9][11][12] Over time, the stationary phase can degrade, also leading to poor peak shape.[2][14]Implement a regular column cleaning and regeneration protocol. Use a guard column to protect the analytical column from strongly retained impurities.[2][10] If the column is old or has been used extensively, it may need to be replaced.[14]
Metal Contamination Trace metals in the silica matrix or from system components can act as active sites, causing tailing.[8][9]Use a column with high-purity silica. If metal contamination is suspected, washing the column with a chelating agent may help.
Issue 2: Peak Splitting or Shoulders

Peak splitting is when a single compound appears as two or more peaks, while a shoulder is an unresolved peak on the tail or front of the main peak.[2][15]

Diagram: Troubleshooting Peak Splitting

G start Peak Splitting/Shoulders Observed check_injection Injection Issue? start->check_injection check_column_void Column Void or Damage? start->check_column_void check_solvent_mismatch Sample Solvent Mismatch? start->check_solvent_mismatch check_ph Mobile Phase pH near pKa? start->check_ph solution_injection Check Syringe Use Autosampler Ensure Proper Injection Technique check_injection->solution_injection Yes solution_column_void Backflush Column (if permissible) Replace Column check_column_void->solution_column_void Yes solution_solvent_mismatch Dissolve Sample in Mobile Phase check_solvent_mismatch->solution_solvent_mismatch Yes solution_ph Adjust Mobile Phase pH away from pKa check_ph->solution_ph Yes

Caption: A flowchart for troubleshooting peak splitting and shoulders.

Possible Causes and Solutions:

Cause Description Recommended Solution
Injection Problems Inconsistent or erratic injection technique can introduce the sample in a non-uniform band, leading to split peaks.[16] This can also be caused by a partially blocked syringe needle.If using manual injection, ensure a consistent and rapid injection technique. An autosampler is recommended for better reproducibility.[16] Check the syringe for any blockage.
Column Void or Blockage A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through different paths, resulting in split peaks.[2][11]Reversing the column and flushing it (backflushing) may dislodge particulates from the frit.[11] However, this should only be done if the column manufacturer's instructions permit it. If a void has formed, the column will likely need to be replaced.[11]
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting.[15]Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[9]
Mobile Phase pH close to pKa For ionizable compounds, if the mobile phase pH is close to the analyte's pKa, both the ionized and unionized forms may be present, leading to split or shouldered peaks.[4][7][17] While Propoxur is neutral, this could be relevant for co-eluting impurities.Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of any ionizable analytes of interest.[18]
Incompatibility between Solvent and Stationary Phase In gas chromatography, a mismatch in polarity between the injection solvent and the stationary phase can lead to poor sample focusing and split peaks.[15]Ensure the solvent and stationary phase have similar polarities.[15]
Issue 3: Peak Fronting

Peak fronting, the inverse of tailing, is characterized by a leading edge of the peak that is broader than the trailing edge.[8]

Possible Causes and Solutions:

Cause Description Recommended Solution
Column Overload Injecting a highly concentrated sample can lead to fronting.[8]Dilute the sample or reduce the injection volume.[13]
Poor Sample Solubility If the analyte is not fully dissolved in the mobile phase, it can cause fronting.[8]Ensure the sample is completely dissolved before injection. It may be necessary to change the sample solvent.
Column Collapse At high pH or temperature, the silica matrix of the column can dissolve, leading to a collapse of the packed bed and subsequent peak fronting.[8]Operate the column within the manufacturer's recommended pH and temperature ranges.[5] If column collapse is suspected, the column must be replaced.
Temperature Mismatch A significant temperature difference between the injected sample and the column can sometimes cause peak distortion.Ensure the sample is at the same temperature as the column oven.

Experimental Protocols

Protocol 1: Column Flushing and Cleaning

This protocol is intended to remove strongly retained contaminants from the column. Always consult the column manufacturer's care and use manual for specific recommendations.

  • Disconnect the column from the detector.

  • Set the pump flow rate to a low value (e.g., 0.5 mL/min).

  • Flush the column with a series of solvents in order of increasing elution strength. A typical sequence for a reversed-phase C18 column is:

    • 20 column volumes of the mobile phase without buffer (e.g., water/acetonitrile).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of 100% Isopropanol.

    • 20 column volumes of 100% Methylene Chloride (if compatible with your system).

    • 20 column volumes of 100% Isopropanol.

    • 20 column volumes of 100% Acetonitrile.

  • Equilibrate the column with the initial mobile phase conditions before reconnecting to the detector.

Protocol 2: Mobile Phase Preparation

Consistent and accurate mobile phase preparation is crucial for reproducible chromatography.

  • Use high-purity solvents (HPLC or MS grade).

  • Use high-purity water (e.g., 18.2 MΩ·cm).

  • Accurately weigh and dissolve any buffer salts or additives.

  • Adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent. Use a calibrated pH meter.

  • Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Degas the mobile phase before use to prevent bubble formation in the pump. This can be done by sonication, vacuum filtration, or helium sparging.

This guide provides a starting point for troubleshooting poor peak shape in the analysis of this compound. A systematic approach to identifying and resolving the root cause will lead to improved data quality and more reliable analytical results.

References

Matrix effects and ion suppression of Propoxur-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects and ion suppression encountered during the LC-MS analysis of Propoxur-d3.

Troubleshooting Guide

Problem: Low or inconsistent signal intensity for this compound.

This is a common indicator of ion suppression, where components in the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.

Possible Cause Recommended Solution
Co-elution of Matrix Components Endogenous or exogenous compounds in the sample matrix can co-elute with this compound, competing for ionization and reducing its signal.[1]
1. Optimize Chromatographic Separation: - Modify Gradient: Adjust the mobile phase gradient to better separate this compound from interfering matrix components.[2] - Change Stationary Phase: Consider a column with a different chemistry (e.g., C18 to phenyl-hexyl) to alter selectivity. - Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.
High Concentration of Matrix Components Complex matrices such as fruits, vegetables, and biological fluids contain high concentrations of compounds like salts, lipids, and proteins that can cause significant ion suppression.[1][2]
2. Enhance Sample Preparation: - Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively extract this compound while removing a significant portion of the interfering matrix.[3] - Liquid-Liquid Extraction (LLE): Employ LLE to partition this compound into a solvent immiscible with the sample matrix, leaving many interferences behind. - QuEChERS: For food and agricultural samples, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a highly effective sample preparation technique.[4][5][6][7] - Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Ion Source Contamination Buildup of non-volatile matrix components in the ion source can lead to a gradual or sudden decrease in signal intensity.
3. Instrument Maintenance: - Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's recommendations. - Use a Divert Valve: Program a divert valve to direct the flow from the LC to waste during the elution of highly concentrated, unretained matrix components at the beginning of the run, and during column washing at the end.

Problem: Poor reproducibility of this compound signal across different samples.

Variability in the composition of the sample matrix between different samples can lead to inconsistent levels of ion suppression.

Possible Cause Recommended Solution
Inconsistent Matrix Composition The type and concentration of interfering compounds can vary significantly from one sample to another, even within the same batch.
1. Implement Matrix-Matched Calibration: - Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.[3]
2. Consistent Sample Preparation: - Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability in the final extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and ion suppression?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[1] Ion suppression is a specific type of matrix effect where the signal of the analyte is reduced due to competition for ionization from other molecules in the sample.[1]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Propoxur. Because it has nearly identical chemical and physical properties to Propoxur, it will co-elute and experience the same degree of ion suppression or enhancement. By monitoring the ratio of the analyte (Propoxur) to the internal standard (this compound), accurate quantification can be achieved even in the presence of matrix effects.

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the LC flow after the analytical column and before the mass spectrometer. A blank sample extract is then injected. Any dip in the constant baseline signal of this compound indicates the elution of matrix components that are causing ion suppression at that retention time.

Q4: Can the choice of ionization technique affect ion suppression for this compound?

A4: Yes. While Electrospray Ionization (ESI) is commonly used for the analysis of carbamate pesticides like Propoxur, it can be more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI) for certain compounds and matrices.[8] If significant ion suppression is observed with ESI, exploring APCI as an alternative ionization source may be beneficial.

Q5: What are some common matrices where ion suppression is observed for Propoxur?

A5: Ion suppression for Propoxur has been reported in a variety of complex matrices, including:

  • Fruits and Vegetables: Raisins, hazelnuts, ginger, and tea can present significant matrix challenges.[3][4][9]

  • Environmental Waters: While generally cleaner than biological or food matrices, environmental water samples can still contain organic matter and salts that cause ion suppression.[8]

Quantitative Data on Matrix Effects for Carbamate Pesticides

The following table summarizes the matrix effects observed for several carbamate pesticides in different vegetable matrices. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement. While Propoxur is not explicitly listed in this particular dataset, the data for other carbamates provides a useful indication of the potential for matrix effects in these sample types.

CompoundPak ChoiChinese CeleryLoofahEggplantCowpeaAppleMushroomTea
Aldicarb-sulfoxide98.698.596.398.896.095.496.697.6
Aldicarb-sulfone97.896.598.399.195.796.297.198.5
Oxamyl101.2102.599.8100.5101.7102.3103.1101.9
Methomyl103.4105.1101.3102.6104.2103.8105.5104.3
Carbofuran-3-hydroxy99.598.7100.299.198.999.6100.899.2
Carbofuran102.1103.8100.9101.7102.9101.5103.6102.4
Bendiocarb97.296.898.197.596.397.998.497.1
Carbaryl104.6106.2102.7103.9105.8104.1106.7105.3
Isoprocarb100.8101.999.6100.3101.1100.7102.3101.5
Carbosulfan96.595.997.396.195.496.897.296.3

Data adapted from a study on carbamate pesticide residues in various organic vegetable samples. The values represent the percentage of matrix effect.[2]

Experimental Protocols

Recommended QuEChERS Sample Preparation for Fruit and Vegetable Matrices

This protocol is a general guideline and may require optimization for specific matrices.

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of your this compound internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).

    • Vortex for 30 seconds.

    • Centrifuge at >3000 g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract.

    • The extract can be analyzed directly or diluted with the initial mobile phase before injection into the LC-MS system.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Sample Homogenization spike 2. Spike with this compound homogenization->spike extraction 3. QuEChERS Extraction spike->extraction cleanup 4. dSPE Cleanup extraction->cleanup lc_separation 5. LC Separation cleanup->lc_separation ms_detection 6. MS/MS Detection lc_separation->ms_detection quantification 7. Quantification ms_detection->quantification

Caption: A typical experimental workflow for the analysis of this compound in complex matrices.

troubleshooting_workflow cluster_chromatography Chromatography Optimization cluster_sample_prep Sample Preparation Enhancement cluster_calibration Calibration Strategy start Low/Inconsistent This compound Signal optimize_gradient Optimize Gradient start->optimize_gradient improve_cleanup Improve Cleanup (SPE, LLE, dSPE) start->improve_cleanup matrix_match Use Matrix-Matched Calibration start->matrix_match change_column Change Column Chemistry optimize_gradient->change_column end Signal Improved change_column->end dilute_sample Dilute Sample improve_cleanup->dilute_sample dilute_sample->end matrix_match->end

Caption: A logical workflow for troubleshooting ion suppression of this compound.

References

Technical Support Center: Optimizing Propoxur-d3 Extraction from Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Propoxur-d3 from soil samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from soil, offering potential causes and solutions in a question-and-answer format.

Question/Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound Inefficient extraction from the soil matrix.- Optimize solvent choice: While acetonitrile is common in the QuEChERS method, for some soil types, a mixture like acetone-methylene chloride (3:1, v/v) can improve recovery for carbamates.[1] Methanol has also been shown to be effective in sonication-assisted extraction for propoxur, with recoveries ranging from 82% to 99%.[2][3] - Ensure adequate sample hydration: For dry soil samples, especially when using the QuEChERS method, insufficient water can lead to poor extraction efficiency. It is recommended to add water to dry samples to achieve a total water content of around 70% and allow it to hydrate for at least 30 minutes before adding the extraction solvent.[4] - Increase extraction time/intensity: For soil, which is a more complex matrix than fruits or vegetables, longer and more vigorous shaking or sonication may be necessary to ensure the complete transfer of this compound from the soil particles to the solvent.[4]
Degradation of this compound during extraction.- Control pH: Propoxur is a carbamate pesticide, and its stability can be pH-dependent. Using a buffered QuEChERS method (e.g., with citrate or acetate buffers) can help maintain a stable pH and prevent degradation.[5]
Inefficient phase separation in the QuEChERS method.- Ensure proper salt concentration: The addition of salts like magnesium sulfate and sodium chloride is crucial for inducing phase separation between the aqueous and organic layers. Ensure the correct amounts are used as specified in the chosen QuEChERS protocol.
High variability in recovery results Inhomogeneous sample spiking.- Proper mixing after spiking: Ensure the this compound standard is thoroughly mixed with the soil sample and allowed to equilibrate before extraction.
Inconsistent sample hydration.- Standardize hydration procedure: For dry soils, consistently add the same amount of water and allow for the same hydration time for all samples.[4]
Matrix effects in the analytical method (e.g., LC-MS/MS).- Use matrix-matched standards: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement caused by co-extracted matrix components.[1][6] - Employ an internal standard: The use of an isotopically labeled internal standard, such as this compound itself, is highly recommended to correct for recovery losses and matrix effects.
Poor cleanup of the extract (e.g., colored extract, instrument contamination) Inappropriate dispersive solid-phase extraction (d-SPE) sorbent.- Select the right sorbent combination: For soil extracts, a combination of Primary Secondary Amine (PSA) and C18 is often used. PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences like lipids. For soils with high pigment content, Graphitized Carbon Black (GCB) may be considered, but it can also retain planar analytes like some pesticides, so its use should be evaluated carefully.[7]
Overloading of the d-SPE tube.- Adjust sample-to-sorbent ratio: If the extract is particularly "dirty," consider using a larger amount of d-SPE sorbent or diluting the extract before the cleanup step.

Frequently Asked Questions (FAQs)

1. What is the recommended starting method for this compound extraction from soil?

For a robust and widely used method, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is highly recommended.[4][7][8] It involves a simple extraction with an organic solvent (commonly acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[8]

2. Which extraction solvent is best for this compound in soil?

Acetonitrile is the most common solvent used in the QuEChERS method for a wide range of pesticides, including carbamates.[4][7] However, for specific soil types, other solvents or solvent mixtures may provide better recoveries. For instance, a study on carbamates and triazoles in soil found that an acetone-methylene chloride (3:1, v/v) mixture yielded recoveries between 65.2% and 113.9%.[1] Another study using sonication-assisted extraction found that methanol provided excellent recoveries for propoxur (82-99%).[2][3]

3. How does soil type affect the extraction efficiency of this compound?

Soil composition, particularly the organic matter and clay content, can significantly impact extraction efficiency. Soils with high organic matter or clay content may bind more strongly to this compound, making extraction more challenging.[4] In such cases, it may be necessary to use a more rigorous extraction technique, such as increasing the shaking/sonication time or using a stronger extraction solvent.

4. What is the role of the salts in the QuEChERS method?

The salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, serve two main purposes:

  • They induce phase separation between the water in the sample and the organic extraction solvent (salting-out effect).

  • Anhydrous MgSO₄ also helps to remove excess water from the organic extract.[9]

5. What are matrix effects and how can I mitigate them for this compound analysis?

Matrix effects are the alteration of the analyte's signal (suppression or enhancement) in the analytical instrument (e.g., LC-MS/MS) due to the presence of co-extracted compounds from the sample matrix.[1][6][10] To mitigate matrix effects for this compound analysis in soil:

  • Effective Cleanup: Use appropriate d-SPE sorbents like PSA and C18 to remove interfering compounds.[7]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank soil extract to mimic the matrix composition of your samples.[1][6]

  • Internal Standard: The use of an isotopically labeled internal standard like this compound is the most effective way to compensate for matrix effects and any analyte loss during sample preparation.

  • Dilution: Diluting the final extract can sometimes reduce the concentration of interfering matrix components, thereby minimizing their effect.

Quantitative Data Summary

The following tables summarize quantitative data on the recovery of propoxur and related carbamates from soil using different extraction methods and parameters.

Table 1: Recovery of Propoxur and other Carbamates using Sonication-Assisted Extraction with Methanol

AnalyteFortification Level (µg/g)Average Recovery (%)Relative Standard Deviation (%)
Propoxur0.5952
0.1963
0.01994
Carbofuran0.5962
0.1973
0.01984
Carbaryl0.5824
0.1855
0.01887
Data adapted from a study on multiresidue analysis of carbamate pesticides in soil.[2][3]

Table 2: Comparison of Extraction Solvents for Carbamate and Triazole Pesticides in Soil (QuEChERS-based method)

Extraction SolventRecovery Range (%)
AcetoneGenerally low
MethanolLow
Acetonitrile-MethanolLow
Acetonitrile48.1 - 125.9
Acetone-Methylene Chloride (3:1, v/v) 65.2 - 113.9
Data adapted from a study on the determination of carbamate and triazole pesticides in soil.[1]

Experimental Protocols

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for this compound in Soil

This protocol is adapted from standard QuEChERS procedures for pesticide analysis in soil.[4][8]

a. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • If the soil is dry, add an appropriate amount of deionized water to reach approximately 70% total water content, vortex briefly, and let it hydrate for 30 minutes.[4]

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate amount of this compound internal standard.

  • Cap the tube and shake vigorously for 5 minutes.

  • Add the contents of a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl).

  • Immediately shake the tube for at least 2 minutes to prevent the formation of salt agglomerates.

  • Centrifuge the tube for 5 minutes at ≥3000 rcf.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the acetonitrile supernatant (upper layer) to a 2 mL d-SPE tube containing a mixture of cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge for 2 minutes at ≥5000 rcf.

  • Transfer the purified extract into an autosampler vial for analysis (e.g., by LC-MS/MS).

2. Ultrasonic-Assisted Extraction (UAE) for this compound in Soil

This protocol is based on a method developed for the analysis of carbamate pesticides in soil.[2][3]

  • Weigh 5 g of homogenized soil into a glass centrifuge tube.

  • Add the appropriate amount of this compound internal standard.

  • Add 10 mL of methanol to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes.

  • Centrifuge for 10 minutes at 3000 rpm.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Repeat the extraction (steps 3-6) with a fresh 10 mL aliquot of methanol.

  • Combine the two supernatants.

  • The combined extract can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis if necessary. A cleanup step (e.g., using SPE) may be required depending on the soil matrix and analytical method.

Visualizations

experimental_workflow_quechers cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) sample 1. Weigh 10g Soil hydrate 2. Hydrate Soil (if dry) sample->hydrate add_solvent 3. Add Acetonitrile & IS hydrate->add_solvent shake1 4. Shake Vigorously (5 min) add_solvent->shake1 add_salts 5. Add QuEChERS Salts shake1->add_salts shake2 6. Shake (2 min) add_salts->shake2 centrifuge1 7. Centrifuge shake2->centrifuge1 transfer 8. Transfer Supernatant centrifuge1->transfer vortex 9. Vortex with d-SPE Sorbents transfer->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 analysis 11. Analysis (LC-MS/MS) centrifuge2->analysis troubleshooting_low_recovery cluster_extraction_solutions Extraction Solutions cluster_cleanup_solutions Cleanup Solutions cluster_analysis_solutions Analysis Solutions start Low this compound Recovery check_extraction Check Extraction Parameters start->check_extraction check_cleanup Evaluate Cleanup Step start->check_cleanup check_analysis Investigate Analytical Method start->check_analysis optimize_solvent Optimize Solvent check_extraction->optimize_solvent ensure_hydration Ensure Proper Hydration check_extraction->ensure_hydration increase_time Increase Extraction Time/Intensity check_extraction->increase_time check_ph Use Buffered QuEChERS check_extraction->check_ph optimize_sorbent Optimize d-SPE Sorbent check_cleanup->optimize_sorbent adjust_ratio Adjust Sample/Sorbent Ratio check_cleanup->adjust_ratio matrix_matched Use Matrix-Matched Standards check_analysis->matrix_matched internal_standard Use Internal Standard check_analysis->internal_standard

References

Propoxur-d3 Signal Instability in Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal instability with Propoxur-d3 as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of Propoxur, a carbamate insecticide.[1] In mass spectrometry, it serves as an ideal internal standard for the quantification of Propoxur in various samples.[2] Because it is chemically almost identical to Propoxur but has a slightly higher mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's ion source. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte.[3]

Q2: What are the common causes of signal instability for this compound?

Signal instability for this compound, and deuterated internal standards in general, can arise from several factors:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.[4][5]

  • In-Source Fragmentation: The deuterated internal standard can lose a deuterium atom within the ion source, potentially interfering with the signal of the non-deuterated Propoxur.[6]

  • Deuterium Exchange: Deuterium atoms on the this compound molecule may exchange with hydrogen atoms from the solvent, altering its mass and signal.

  • Instrumental Issues: Fluctuations in gas flow, temperature, or voltage within the LC-MS system can lead to overall signal instability.[7][8]

  • Sample Preparation and Handling: Inconsistencies in the extraction or storage of samples can affect the stability and recovery of this compound.[9] Propoxur is known to be unstable in alkaline conditions.[10]

Troubleshooting Guide

Problem: Drifting or Inconsistent this compound Peak Area

Question: My this compound peak area is systematically decreasing or fluctuating randomly across my analytical run. What could be the cause and how do I fix it?

Answer:

This is a common issue that can significantly impact the accuracy of your results. The underlying cause can be chemical, instrumental, or related to the sample matrix. Follow this troubleshooting workflow to identify and resolve the issue.

Troubleshooting Workflow

A Start: Inconsistent this compound Signal B Check for System Suitability Issues A->B C Review LC & MS Parameters B->C No obvious system issues D Inspect for Leaks & Contamination B->D System suitability fails E Investigate Matrix Effects C->E M Contact Instrument Support D->M F Perform Post-Column Infusion E->F Suspect matrix effects H Assess In-Source Fragmentation E->H Matrix effects ruled out G Evaluate with Matrix-Matched Calibrators F->G G->H L Problem Resolved G->L Matrix effects confirmed & compensated I Optimize Source Parameters (e.g., Cone Voltage) H->I Suspect in-source fragmentation J Check for Deuterium Exchange H->J Fragmentation not observed I->J I->L Fragmentation minimized K Evaluate IS Stability in Mobile Phase/Sample Diluent J->K Suspect deuterium exchange J->L No evidence of exchange K->L Exchange identified & mitigated K->M

Caption: Troubleshooting workflow for inconsistent this compound signal.

Step 1: Rule out System-Level Issues

Before investigating complex chemical phenomena, ensure the LC-MS system is performing optimally.

  • Symptom: Random fluctuations in signal intensity, changes in retention time, or poor peak shape.[11]

  • Action:

    • Check System Suitability: Inject a standard solution of this compound multiple times at the beginning of your run. The relative standard deviation (RSD) of the peak area should be within acceptable limits (typically <15%).

    • Inspect for Leaks: Check all fittings and connections for any signs of leaks.

    • Verify Mobile Phase and Solvents: Ensure mobile phases are correctly prepared, degassed, and free of microbial growth.[12] Use high-purity, LC-MS grade solvents.

    • Examine the Column: A contaminated or old column can lead to poor peak shape and shifting retention times.[12] Flush the column or replace it if necessary.

Step 2: Investigate Matrix Effects

Matrix effects are a primary cause of signal instability, especially in complex biological or environmental samples.[4][5]

  • Symptom: Signal suppression or enhancement that varies between samples.

  • Action: Perform a matrix effect evaluation. A detailed protocol is provided in the "Experimental Protocols" section below.

Matrix Effect Evaluation Observation Interpretation Action
Post-column Infusion A dip or rise in the baseline signal at the retention time of this compound.Indicates the presence of co-eluting matrix components causing ion suppression or enhancement.Modify the chromatographic method to separate the interference from the analyte.
Matrix Factor (MF) Calculation MF significantly different from 1.Quantifies the extent of ion suppression (MF < 1) or enhancement (MF > 1).Use matrix-matched calibration standards or a standard addition method for quantification.

Step 3: Assess In-Source Fragmentation

In-source fragmentation occurs when the internal standard breaks apart in the ion source of the mass spectrometer.[6]

  • Symptom: A signal is detected at the mass-to-charge ratio (m/z) of the non-deuterated Propoxur when only this compound is injected.

  • Action:

    • Inject a high concentration of this compound: Monitor the MRM transition for non-deuterated Propoxur.

    • Optimize MS Source Conditions: If fragmentation is observed, systematically reduce the cone voltage (or fragmentor voltage) and source temperature to minimize the fragmentation while maintaining adequate signal intensity for this compound.

Step 4: Check for Deuterium Exchange

Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially under certain pH conditions.

  • Symptom: A gradual decrease in the this compound signal over time, potentially accompanied by an increase in the signal of partially deuterated or non-deuterated Propoxur.

  • Action:

    • Incubate this compound in your mobile phase and sample diluent: Let the solution sit for the duration of a typical analytical run and then inject it. Compare the chromatogram to that of a freshly prepared solution.

    • Adjust pH: Propoxur is more stable in acidic to neutral conditions and hydrolyzes in alkaline media.[10][13] If deuterium exchange is suspected, ensure your mobile phase and sample diluent pH are within a stable range for Propoxur (ideally below 7).

Experimental Protocols

Protocol 1: Matrix Effect Evaluation

This protocol outlines the steps to qualitatively and quantitatively assess the impact of the sample matrix on the this compound signal.

Workflow for Matrix Effect Evaluation

A Start: Evaluate Matrix Effects B Prepare Three Sets of Samples: - Set A: Neat Solution - Set B: Post-Extraction Spike - Set C: Pre-Extraction Spike A->B C Analyze all samples using the LC-MS/MS method B->C D Calculate Matrix Factor (MF) and Recovery (RE) C->D E MF ≈ 1 and RE is acceptable? D->E F No significant matrix effect. Proceed with analysis. E->F Yes G Significant matrix effect detected. E->G No H Implement corrective actions: - Improve sample cleanup - Modify chromatography - Use matrix-matched calibrators G->H

Caption: Experimental workflow for evaluating matrix effects.

Materials:

  • This compound standard solution

  • Blank matrix samples (e.g., plasma, soil extract) free of Propoxur

  • Mobile phase and reconstitution solvent

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., the concentration used in your assay).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample according to your sample preparation protocol. Spike this compound into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before the extraction process. The target concentration in the final extract should be the same as in Sets A and B.

  • Analyze all samples using your validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • RE (%) = [(Peak Area of Set C) / (Peak Area of Set B)] * 100

Data Interpretation:

Parameter Value Interpretation
Matrix Factor (MF) MF ≈ 1Minimal matrix effect.
MF < 1Ion suppression.
MF > 1Ion enhancement.
Recovery (RE) 85-115%Acceptable recovery.
< 85% or > 115%Inefficient extraction or significant matrix effects impacting recovery.

Acceptable Limits for Internal Standard Signal Stability

The following table provides general guidance on acceptable parameters for internal standard performance. These values may vary depending on the specific application and regulatory requirements.

Parameter Acceptable Limit Reference
Relative Standard Deviation (RSD) of IS Peak Area in Calibration Standards ≤ 15%[14]
Internal Standard Response Variation in a Batch Within 50-150% of the mean response of the calibration standards.[15]
Recovery 70-130%[14]
Matrix Effect Within ±20%[14]

This technical support guide provides a starting point for troubleshooting this compound signal instability. For persistent issues, consulting with your instrument manufacturer's technical support is recommended.

References

Technical Support Center: Optimal MRM Transitions for Propoxur-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the selection and optimization of Multiple Reaction Monitoring (MRM) transitions for the analysis of Propoxur-d3 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated form of Propoxur, a carbamate insecticide. In mass spectrometry-based quantification, isotopically labeled compounds like this compound are used as internal standards. They are chemically identical to the analyte of interest (Propoxur) but have a different mass. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Q2: How do I determine the precursor ion for this compound?

A2: The precursor ion is the protonated molecule, [M+H]⁺. The molecular weight of Propoxur is approximately 209.24 g/mol , giving a precursor ion of m/z 210.1. This compound has three deuterium atoms, increasing its molecular weight by approximately 3 Da. Therefore, the expected precursor ion for this compound is [M+3+H]⁺, which corresponds to an m/z of approximately 213.1. It is crucial to confirm this by infusing a standard solution of this compound into the mass spectrometer.

Q3: What are the optimal product ions for this compound?

A3: The product ions are fragments of the precursor ion generated by collision-induced dissociation (CID). Since the deuterium labeling in this compound is typically on a stable part of the molecule that is not lost during common fragmentation pathways, the product ions for this compound are expected to be the same as for unlabeled Propoxur. The most common and intense product ions for Propoxur are m/z 111.0 and m/z 168.1.

Q4: Do I need to optimize the collision energy for this compound?

A4: Yes. While the collision energies for Propoxur can be used as a starting point, it is highly recommended to optimize the collision energy for each MRM transition for this compound to ensure maximum sensitivity. This is done by infusing a standard solution of this compound and performing a collision energy optimization experiment on your specific instrument.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for this compound Incorrect precursor ion selected.Verify the m/z of the [M+H]⁺ for this compound. It should be approximately 3 Da higher than that of Propoxur.
Suboptimal ionization source parameters.Optimize source temperature, gas flows, and capillary voltage by infusing a this compound standard.
Inefficient fragmentation.Perform a collision energy optimization for each MRM transition to find the value that yields the highest product ion intensity.
High Background Noise or Interferences Matrix effects from the sample.Improve sample cleanup. The QuEChERS method is effective for many matrices. Dilute the sample extract.
Contamination in the LC-MS system.Flush the system with a strong solvent. Ensure high-purity solvents and reagents are used.
Poor Peak Shape Incompatible injection solvent and mobile phase.The injection solvent should be of similar or weaker strength than the initial mobile phase.
Column overload.Reduce the injection volume or dilute the sample.
Inconsistent Results Analyte degradation.Ensure proper storage of standards and samples. Propoxur can be susceptible to degradation at certain pH values.[1]
Variation in instrument performance.Regularly perform system suitability tests and calibration checks.

Data Presentation: MRM Transitions for Propoxur and this compound

The following table summarizes the recommended MRM transitions for Propoxur. These can be used as a starting point for the optimization of this compound analysis.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) - Starting Point Notes
Propoxur210.1111.05 - 10This transition is often used for quantification due to its high intensity.[2][3]
Propoxur210.1168.15 - 40This transition can be used as a qualifier ion for confirmation.[2][3][4]
This compound ~213.1 111.0 Requires OptimizationThe precursor ion is shifted by +3 Da. The product ion is expected to be the same as Propoxur.
This compound ~213.1 168.1 Requires OptimizationThe precursor ion is shifted by +3 Da. The product ion is expected to be the same as Propoxur.

Experimental Protocols

Detailed Methodology for MRM Optimization
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize Source Parameters: While infusing, adjust the ion source parameters (e.g., capillary voltage, gas temperatures, and flow rates) to maximize the signal intensity of the precursor ion (m/z ~213.1).

  • Perform a Product Ion Scan: Set the mass spectrometer to product ion scan mode. Select m/z 213.1 as the precursor ion and scan a range of product ions (e.g., m/z 50-220) to identify the most abundant fragments.

  • Optimize Collision Energy: For each of the most intense product ions (e.g., 111.0 and 168.1), perform a collision energy optimization. This involves ramping the collision energy over a range (e.g., 5-50 eV) and monitoring the intensity of the product ion. The collision energy that produces the maximum intensity should be selected for the final MRM method.

Sample Preparation using the QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[5][6][7]

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and the this compound internal standard. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation. Shake for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent (e.g., PSA and C18) to remove interfering matrix components. Vortex for 30 seconds and centrifuge.

  • Analysis: The final extract is ready for LC-MS/MS analysis.

Mandatory Visualization

MRM_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Source Optimization cluster_ms_opt MS/MS Parameter Optimization cluster_final Final Method prep_std Prepare this compound Standard Solution infuse Infuse Standard into MS prep_std->infuse opt_source Optimize Source Parameters (Voltage, Gas Flow, Temp) infuse->opt_source prod_scan Product Ion Scan (Identify Fragments) opt_source->prod_scan select_prod Select Intense Product Ions prod_scan->select_prod ce_opt Collision Energy Optimization select_prod->ce_opt final_method Final MRM Method ce_opt->final_method

Caption: Workflow for the optimization of MRM parameters for this compound.

References

Addressing calibration curve non-linearity with Propoxur-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering non-linearity in calibration curves during the analysis of Propoxur, with a focus on leveraging Propoxur-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Propoxur is showing a downward curve at higher concentrations. What is the likely cause?

This phenomenon is a common indicator of detector or ionization saturation in your LC-MS/MS system. When the concentration of Propoxur is too high, the detector's response is no longer proportional to the amount of analyte being measured.[1]

Troubleshooting Steps:

  • Extend the Dilution Series: Prepare standards with lower concentrations to identify and operate within the linear dynamic range of your detector.[1]

  • Reduce Injection Volume: Injecting a smaller volume of your standards and samples can help prevent overloading the detector and column.[1]

  • Check Instrument Specifications: Consult your instrument manual for the specified linear dynamic range of the detector.

Q2: I'm observing poor linearity (a low R² value) across my entire calibration range, even when using this compound as an internal standard. What should I investigate?

Poor linearity across the entire calibration range often points to systematic errors in standard preparation, issues with the analytical column, or problems with the mobile phase.[1] While an internal standard like this compound can correct for many variations, it cannot compensate for incorrectly prepared calibrators.

Troubleshooting Steps:

  • Verify Standard Preparation: Re-prepare your stock and working standards, paying close attention to accurate weighing and dilutions. Use calibrated pipettes and volumetric flasks, as errors in preparation are a frequent cause of non-linearity.[1]

  • Assess Column Performance: The column may be contaminated or degraded. Try flushing the column with a strong solvent, or if necessary, replace it.[1]

  • Check for Isotopic Interference: In some cases, naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, leading to non-linear behavior.[1] This is more pronounced for certain compounds and at high analyte-to-internal-standard concentration ratios.

Q3: Can the use of an isotopically labeled internal standard like this compound completely eliminate non-linearity?

While stable isotope-labeled internal standards (SIL-IS) like this compound are highly effective at correcting for variability in sample preparation, injection volume, and matrix effects, they may not eliminate all sources of non-linearity.[2][3] For instance, non-linearity can still arise from:

  • Detector saturation, where both the analyte and the internal standard signals are affected.

  • Significant molar ratio differences between the analyte and the internal standard.

  • "Cross-talk" where there is isotopic contribution from the analyte to the internal standard's signal.

Q4: My R² value is greater than 0.99, but the accuracy of my low-concentration quality control (QC) samples is poor. What's the issue?

A high R² value can sometimes be misleading, especially over a wide concentration range.[4] The curve might appear linear overall, but there could be significant deviation at the lower or upper ends. Poor accuracy at low concentrations, despite a good R², often suggests that a simple linear regression model is not appropriate.

Troubleshooting Steps:

  • Use a Weighted Regression Model: For LC-MS/MS data, it is common for the variance to be greater at higher concentrations. Applying a weighting factor, such as 1/x or 1/x², to your linear regression can often improve accuracy at the lower end of the curve.

  • Consider a Non-Linear Fit: If weighting does not resolve the issue, a non-linear regression model (e.g., a quadratic equation) may be more appropriate to describe the instrument's response.[5]

  • Visually Inspect the Curve: Always visually inspect a plot of your calibration curve. This can reveal non-linear trends that are not obvious from the R² value alone.[4]

Quantitative Data Summary

The following table summarizes typical parameters for calibration curves in LC-MS/MS analysis. Note that specific values can vary depending on the analyte, matrix, and instrument.

ParameterLinear RegressionNon-Linear (Quadratic) Regression
Typical Concentration Range Analyte-dependent, often spans 2-4 orders of magnitude (e.g., 1 - 1000 ng/mL)Can be used to extend the dynamic range beyond the linear portion.
Acceptable R² (Coefficient of Determination) Generally > 0.995 is preferred.[6]While often calculated, R² can be a poor indicator of fit quality for non-linear models.[7][8]
Acceptance Criteria for Calibrators Back-calculated concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[9]Back-calculated concentration should be within ±15% of the nominal value (±20% for the LLOQ).
Minimum Number of Calibrators At least 6 non-zero calibrators are recommended.[9]A higher number of calibrators is often required to accurately define the curve.

Experimental Protocol: Generating a Calibration Curve for Propoxur using this compound Internal Standard via LC-MS/MS

This protocol outlines the key steps for creating a calibration curve for the quantification of Propoxur in a given matrix (e.g., plasma, water).

1. Preparation of Stock Solutions:

  • Propoxur Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of Propoxur standard into a 10 mL volumetric flask. Dissolve and bring to volume with an appropriate solvent (e.g., methanol).

  • This compound Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Prepare in the same manner as the Propoxur stock solution.

2. Preparation of Working Solutions:

  • Propoxur Working Standard Solutions: Prepare a series of dilutions from the Propoxur stock solution to create working standards at various concentrations. These will be used to spike into the blank matrix to create your calibration standards.

  • This compound Working IS Solution: Prepare a dilution of the this compound stock solution to a concentration that will yield a consistent and robust signal in the analytical run (e.g., 100 ng/mL).

3. Preparation of Calibration Standards:

  • Create a set of at least six to eight non-zero calibration standards by spiking the Propoxur working standard solutions into a blank matrix identical to your samples.[9] The concentration range should bracket the expected concentrations of your unknown samples.

  • To each calibration standard, add a constant volume of the this compound working IS solution.[2]

  • Also prepare a "zero calibrator" which contains only the blank matrix and the internal standard.[9]

4. Sample Preparation:

  • To each unknown sample, add the same constant volume of the this compound working IS solution as was added to the calibration standards.

  • Process the calibration standards and unknown samples using your established extraction method (e.g., protein precipitation, solid-phase extraction).

5. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system with an appropriate column and mobile phase for the separation of Propoxur.

  • Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for both Propoxur and this compound by infusing a standard solution.

  • Inject the prepared calibration standards, starting from the lowest concentration to the highest, to build the calibration curve. It is recommended to inject a blank solvent between each standard to prevent carryover.[1]

  • Inject the prepared unknown samples.

6. Data Analysis:

  • Integrate the peak areas for both Propoxur and this compound in each chromatogram.

  • Calculate the response ratio for each standard and sample: Response Ratio = (Peak Area of Propoxur) / (Peak Area of this compound) .

  • Create a calibration curve by plotting the response ratio (y-axis) versus the concentration of the Propoxur standards (x-axis).

  • Apply the most appropriate regression model (e.g., linear, weighted linear, or quadratic) to the data.

  • Determine the concentration of Propoxur in the unknown samples by using the regression equation from the calibration curve.

Troubleshooting Workflow for Calibration Curve Non-Linearity

The following diagram illustrates a logical workflow for diagnosing and addressing non-linearity in your calibration curve.

G cluster_0 Start: Observe Non-Linear Calibration Curve cluster_1 Initial Checks cluster_2 Problem Isolation cluster_3 Solutions for High Concentration Issues cluster_4 Solutions for Full Range Issues cluster_5 Data Analysis & Finalization Start Non-Linearity Observed (e.g., Low R², Poor Accuracy, Visual Curve) Check_Standards Verify Standard Preparation - Accurate Weighing - Correct Dilutions - Calibrated Pipettes Start->Check_Standards Check_IS Confirm Internal Standard (IS) - Consistent Addition - IS Signal Stability Start->Check_IS High_Conc_Issue Non-Linearity at High Concentrations? Check_Standards->High_Conc_Issue If Standards OK Check_IS->High_Conc_Issue If IS OK Full_Range_Issue Non-Linearity Across Full Range? High_Conc_Issue->Full_Range_Issue No Solution_High_Conc Detector/Ionization Saturation - Reduce Injection Volume - Dilute High Standards/Samples - Narrow Calibration Range High_Conc_Issue->Solution_High_Conc Yes Solution_Full_Range Systematic or Methodological Issue - Check/Replace Column - Verify Mobile Phase Prep - Inspect LC System for Leaks Full_Range_Issue->Solution_Full_Range Yes Reassess_Fit Re-evaluate Curve Fit Full_Range_Issue->Reassess_Fit No Solution_High_Conc->Reassess_Fit Solution_Full_Range->Reassess_Fit Apply_Weighting Apply Weighted Regression (1/x or 1/x²) Reassess_Fit->Apply_Weighting If Variance is Heteroscedastic Use_Quadratic Use Non-Linear (Quadratic) Fit Reassess_Fit->Use_Quadratic If Still Non-Linear End Acceptable Linearity and Accuracy Achieved Reassess_Fit->End Linearity Acceptable Apply_Weighting->End Accuracy Improved Use_Quadratic->End Accuracy Improved

References

Identifying and resolving interferences in Propoxur-d3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Propoxur-d3 analysis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common interferences encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

A1: this compound is a deuterated form of Propoxur, a carbamate insecticide. In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), this compound serves as an internal standard.[1] Because it is chemically almost identical to Propoxur but has a different mass, it can be added to a sample at a known concentration to help accurately quantify the amount of Propoxur present, correcting for variations in sample preparation and instrument response.[2]

Q2: What are the most common sources of interference in this compound analysis?

A2: The most common interferences in this compound analysis arise from the sample matrix itself. Complex matrices, such as those from food or environmental samples, can contain compounds that co-elute with Propoxur and this compound, leading to ion suppression or enhancement in the mass spectrometer.[3][4][5] Other potential issues include isotopic instability (deuterium exchange), the presence of unlabeled Propoxur in the deuterated standard, and chromatographic separation of Propoxur and this compound.[6][7]

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects can be minimized through effective sample preparation, such as using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis in various matrices.[8][9][10] Additionally, creating matrix-matched calibration curves, where standards are prepared in a blank matrix extract similar to the samples, can help compensate for signal suppression or enhancement.[11] Proper instrument maintenance and the use of techniques like column backflushing in GC-MS can also reduce the impact of matrix components.[12]

Q4: My this compound internal standard signal is unstable. What could be the cause?

A4: An unstable internal standard signal can be due to several factors. One common issue is the potential for deuterium atoms to exchange with hydrogen atoms from the solvent, particularly in protic solvents or under acidic or basic conditions.[6][7] It is also important to ensure the chemical and isotopic purity of the deuterated standard.[13] Inconsistent sample preparation or issues with the analytical instrument, such as a contaminated ion source, can also lead to signal instability.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Asymmetry for Propoxur and/or this compound

This guide will help you troubleshoot issues related to distorted chromatographic peaks.

Potential Cause Troubleshooting Steps
Active Sites in the GC Inlet or Column - Perform inlet maintenance: replace the liner and septum. - Use analyte protectants in your standards and samples to mask active sites.[12] - Consider using a different type of GC liner that is more inert.
Incompatible Solvent for Injection - For LC-MS, ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.[14]
Column Overload - Dilute the sample and re-inject. - If using a splitless injection in GC, consider increasing the split ratio.
Co-eluting Interferences - Optimize the chromatographic method to improve separation. This may involve adjusting the temperature gradient in GC or the mobile phase gradient in LC.[6][7]
Issue 2: Inaccurate Quantification and High Variability in Results

This guide addresses problems with the accuracy and precision of your quantitative analysis.

Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement) - Prepare matrix-matched calibration standards to compensate for matrix effects.[11] - Improve sample cleanup to remove interfering matrix components. The QuEChERS method with appropriate sorbents is recommended.[9][10] - Dilute the sample extract to reduce the concentration of matrix components.[7]
Chromatographic Separation of Propoxur and this compound - The deuterium isotope effect can sometimes lead to slight differences in retention times.[6] - Adjust the chromatographic method (e.g., mobile phase composition, gradient) to achieve better co-elution.[6]
Isotopic Contribution from Internal Standard - The this compound standard may contain a small amount of unlabeled Propoxur.[6] - Assess the purity of the internal standard by injecting a high concentration solution without the analyte to check for a signal at the Propoxur mass transition.[6]
Deuterium Exchange - Deuterium atoms on the internal standard can exchange with hydrogen from the solvent.[6] - Avoid highly acidic or basic conditions in your sample preparation and mobile phase.[7] - Prepare stock solutions and store standards in aprotic solvents where possible.[7]

Experimental Protocols

QuEChERS Sample Preparation for Solid Matrices

This protocol is a general guideline based on the widely used QuEChERS method for the extraction of pesticides from food matrices.[8][9][15]

  • Homogenization: Homogenize a representative portion of the sample. For dry samples, it may be necessary to add a specific amount of water before homogenization.[10]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the this compound internal standard.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at a high speed (e.g., >3000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a dSPE cleanup tube containing a sorbent (e.g., PSA to remove organic acids, C18 to remove fats) and magnesium sulfate.

    • Shake for 30 seconds.

    • Centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS. For LC-MS/MS analysis, it may be necessary to dilute the extract with the mobile phase.

Quantitative Data Summary

The following tables provide example instrumental parameters for the analysis of Propoxur. These should be optimized for your specific instrument and application.

Table 1: Example GC-MS/MS Parameters for Propoxur Analysis

ParameterSetting
GC Column Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)
Inlet Temperature 250 °C
Injection Mode Pulsed Splitless
Oven Program Start at 70°C, ramp to 300°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
MS/MS Transitions Precursor Ion (m/z): 209, Product Ions (m/z): 110, 152[16][17]

Table 2: Example LC-MS/MS Parameters for Propoxur Analysis

ParameterSetting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of Propoxur from matrix interferences
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode[14]
MS/MS Transitions Precursor Ion (m/z): 210.1, Product Ions (m/z): 111.1, 65.1[14]

Visualizations

Interference_Troubleshooting_Workflow start Start: Inaccurate this compound Analysis check_chromatography Assess Peak Shape and Retention Time start->check_chromatography peak_issue Poor Peak Shape or Drifting Retention Time? check_chromatography->peak_issue quant_issue Inaccurate Quantification? peak_issue->quant_issue No inlet_maintenance Perform Inlet Maintenance (Liner, Septum) peak_issue->inlet_maintenance Yes matrix_effects Investigate Matrix Effects quant_issue->matrix_effects Yes end End: Resolved Analysis quant_issue->end No optimize_method Optimize GC/LC Method (Gradient, Flow Rate) inlet_maintenance->optimize_method optimize_method->end matrix_matched Use Matrix-Matched Standards matrix_effects->matrix_matched improve_cleanup Enhance Sample Cleanup (QuEChERS) matrix_effects->improve_cleanup is_purity Check Internal Standard Purity verify_is Verify IS Certificate of Analysis is_purity->verify_is isotope_exchange Evaluate Deuterium Exchange solvent_check Check Solvent Compatibility and pH isotope_exchange->solvent_check matrix_matched->is_purity improve_cleanup->is_purity verify_is->isotope_exchange solvent_check->end

Caption: A troubleshooting workflow for identifying and resolving interferences in this compound analysis.

QuEChERS_Workflow start Start: Homogenized Sample add_solvent Add Acetonitrile and This compound Internal Standard start->add_solvent add_salts Add QuEChERS Extraction Salts add_solvent->add_salts shake_centrifuge1 Shake and Centrifuge add_salts->shake_centrifuge1 supernatant Collect Acetonitrile Supernatant shake_centrifuge1->supernatant dspe_cleanup Perform dSPE Cleanup (PSA, C18, etc.) supernatant->dspe_cleanup shake_centrifuge2 Shake and Centrifuge dspe_cleanup->shake_centrifuge2 final_extract Final Extract for GC/LC-MS Analysis shake_centrifuge2->final_extract

Caption: A simplified workflow for sample preparation using the QuEChERS method.

References

Propoxur-d3 Solutions: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development utilizing Propoxur-d3 as an internal standard, ensuring the integrity of stock and working solutions is paramount for accurate quantification. This technical support center provides essential guidance on the storage, stability, and handling of this compound solutions, along with troubleshooting advice for common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry, well-ventilated area. For long-term stability, a temperature of -20°C is recommended.[1] Under these conditions, the solid form is stable for at least four years.[1]

Q2: Which solvents are suitable for preparing this compound solutions?

A2: this compound is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[1] Acetonitrile is also a commonly used and suitable solvent for preparing stock and working solutions.

Q3: What is the expected stability of this compound in organic solvent solutions?

A3: While specific long-term stability data for this compound in various organic solvents is not extensively published, general guidelines for carbamate pesticides suggest that solutions in aprotic solvents like acetonitrile are relatively stable when stored properly. To ensure the highest accuracy, it is recommended to prepare fresh working solutions from a stock solution that is no more than a few months old, even when stored at low temperatures. For critical applications, a stability study is advised.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: Propoxur, the non-deuterated analogue, is known to be susceptible to hydrolysis, particularly in alkaline conditions.[2] The rate of degradation significantly increases with higher pH.[2] It is crucial to avoid basic conditions when preparing aqueous dilutions or during sample preparation to prevent the degradation of this compound.

Q5: What are the primary degradation products of this compound?

A5: The primary degradation pathway for this compound is hydrolysis of the carbamate ester bond. This process results in the formation of 2-isopropoxyphenol-d3 and methylamine-d3. In environmental water samples, 2-isopropoxyphenol has been identified as a transformation product of propoxur.

Troubleshooting Guide

Issue 1: Decreasing peak area or loss of signal for this compound over time.

  • Potential Cause: Degradation of the this compound solution.

  • Troubleshooting Steps:

    • Prepare a fresh working solution from your stock solution and re-analyze.

    • If the issue persists, prepare a new stock solution from the solid material.

    • Verify the pH of your mobile phase and sample diluent. Ensure they are not alkaline. A neutral or slightly acidic pH is generally preferred for the analysis of carbamates.

    • Check for solvent evaporation. Ensure that solution containers are tightly sealed to prevent changes in concentration.

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Potential Cause: Presence of degradation products.

  • Troubleshooting Steps:

    • Identify potential degradation products. A peak corresponding to the mass of 2-isopropoxyphenol-d3 may indicate hydrolysis.

    • Review your solution preparation and storage procedures. Ensure solutions are protected from light and stored at the recommended temperature.

    • Consider the age of your solutions. Older solutions are more likely to show signs of degradation.

Issue 3: Poor peak shape or peak splitting during HPLC analysis.

  • Potential Cause: Issues with the analytical column, mobile phase, or sample solvent.

  • Troubleshooting Steps:

    • Ensure compatibility between the sample solvent and the mobile phase. A significant mismatch can cause peak distortion. If possible, dissolve and dilute your standards in the initial mobile phase.

    • Check the column's performance. A void at the head of the column or contamination can lead to poor peak shape. Flush the column or try a new one.

    • Filter all solutions. Ensure that both the mobile phase and your prepared solutions are filtered to remove any particulate matter.

Quantitative Data Summary

The stability of Propoxur is highly dependent on the matrix and environmental conditions. The following table summarizes the hydrolysis rate of Propoxur in aqueous solutions at different pH values.

pHHalf-life at 20°CReference
7.01.5% degradation per day[2]
10.840 minutes[2]
11.811.5 minutes[2]
12.81 minute[2]

Table 1: Hydrolysis rate of Propoxur in aqueous solutions.

Experimental Protocols

Protocol for Assessing the Stability of a this compound Stock Solution

This protocol outlines a general procedure for evaluating the stability of a this compound stock solution in a chosen organic solvent.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve it in the desired solvent (e.g., acetonitrile) to a specific concentration (e.g., 1 mg/mL).

    • Ensure the solid is completely dissolved.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, dilute the stock solution to a working concentration (e.g., 1 µg/mL).

    • Analyze this fresh solution by LC-MS or HPLC to establish the initial peak area and purity. This will serve as the baseline (T=0) measurement.

  • Storage Conditions:

    • Aliquot the stock solution into several amber glass vials with tight-fitting caps to minimize headspace and prevent evaporation.

    • Store the vials under the desired conditions (e.g., -20°C, 4°C, and room temperature).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

    • Allow the solution to equilibrate to room temperature.

    • Prepare a fresh working solution from the aged stock solution.

    • Analyze the working solution using the same analytical method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial (T=0) peak area.

    • Calculate the percentage of degradation.

    • Monitor for the appearance and increase of any new peaks that may correspond to degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, T=1, T=2...) prep_stock Prepare this compound Stock Solution (e.g., 1 mg/mL) aliquot Aliquot into Vials prep_stock->aliquot analysis Analyze by LC-MS/HPLC prep_stock->analysis T=0 Analysis storage_neg20 Store at -20°C aliquot->storage_neg20 Distribute storage_4 Store at 4°C aliquot->storage_4 Distribute storage_rt Store at Room Temp aliquot->storage_rt Distribute storage_neg20->analysis Retrieve Samples storage_4->analysis Retrieve Samples storage_rt->analysis Retrieve Samples data_eval Evaluate Peak Area and Purity analysis->data_eval

Caption: Experimental workflow for assessing the stability of this compound solutions.

degradation_pathway propoxur_d3 This compound hydrolysis Hydrolysis (e.g., alkaline conditions) propoxur_d3->hydrolysis products Degradation Products hydrolysis->products isopropoxyphenol_d3 2-Isopropoxyphenol-d3 products->isopropoxyphenol_d3 methylamine_d3 Methylamine-d3 products->methylamine_d3

Caption: Primary hydrolysis degradation pathway of this compound.

References

Best practices for using Propoxur-d3 in quantitative analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the best practices in using Propoxur-d3 for quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in quantitative analysis?

A1: this compound is the deuterated form of Propoxur, a carbamate insecticide. In quantitative analysis, it is primarily used as an internal standard (IS) for the precise quantification of propoxur in various samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Using a stable isotope-labeled internal standard like this compound is a robust method to correct for sample matrix effects and variations in sample preparation and instrument response, leading to more accurate and reproducible results.

Q2: Why should I use a deuterated internal standard like this compound?

A2: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:

  • Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to the non-labeled propoxur. This means it behaves similarly during sample extraction, cleanup, and chromatographic separation.

  • Co-elution: It typically co-elutes with the target analyte (propoxur), ensuring that any matrix effects or ionization suppression/enhancement experienced by the analyte are also experienced by the internal standard.

  • Mass Difference: The key difference is its mass, which allows it to be distinguished from the native analyte by the mass spectrometer.

  • Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, variations introduced during the analytical process can be effectively compensated for, leading to higher accuracy and precision.

Q3: What are the optimal instrument techniques for analyzing this compound?

A3: The most common and effective techniques for the analysis of propoxur and its internal standard, this compound, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.

Q4: How should I prepare my stock solutions and working standards of this compound?

A4:

  • Stock Solution: Prepare a stock solution of this compound in a high-purity organic solvent in which it is readily soluble, such as methanol or acetonitrile. Store this solution at a low temperature (e.g., -20°C) in a tightly sealed container to prevent evaporation and degradation.

  • Working Standard Solution: Prepare a working internal standard solution by diluting the stock solution to a concentration that will yield a strong, stable signal in your analytical system. The concentration of the internal standard should be consistent across all calibration standards, quality controls, and unknown samples. A common practice is to add a small, fixed volume of the working IS solution to each sample.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape for this compound 1. Column Overload: The concentration of the internal standard is too high. 2. Column Degradation: The analytical column is old or has been exposed to harsh conditions. 3. Inappropriate Mobile Phase: The mobile phase composition is not optimal for the analyte.1. Dilute the working internal standard solution. 2. Replace the analytical column. 3. Optimize the mobile phase composition (e.g., adjust the organic solvent to aqueous ratio, change the pH, or try a different buffer).
Low or No Signal for this compound 1. Incorrect MS/MS Transition: The precursor and product ion masses for this compound are not correctly defined in the instrument method. 2. Degradation of Standard: The this compound stock or working solution has degraded. 3. Ion Suppression: The sample matrix is causing significant ion suppression.1. Verify the correct precursor and product ions for this compound by infusing a fresh solution directly into the mass spectrometer. 2. Prepare fresh stock and working solutions. 3. Dilute the sample or improve the sample cleanup procedure to remove interfering matrix components.
High Variability in this compound Response 1. Inconsistent Injection Volume: The autosampler is not functioning correctly. 2. Inconsistent Addition of Internal Standard: The volume of internal standard added to each sample is not consistent. 3. Source Instability: The mass spectrometer's ion source is dirty or unstable.1. Perform maintenance on the autosampler and check for air bubbles in the syringe. 2. Use a calibrated pipette and ensure consistent pipetting technique. 3. Clean the ion source of the mass spectrometer.
Crosstalk or Isotopic Contribution 1. Isotopic Impurity: The this compound standard contains a small amount of unlabeled propoxur. 2. In-source Fragmentation: The analyte (propoxur) is fragmenting in the ion source to produce an ion with the same mass as a this compound fragment.1. Analyze a high-concentration solution of this compound to check for the presence of unlabeled propoxur. If significant, account for this in your calculations or obtain a purer standard. 2. Optimize the ion source conditions (e.g., reduce voltages) to minimize in-source fragmentation.

Experimental Protocols & Data

LC-MS/MS Method for Propoxur Quantification

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

1. Sample Preparation (e.g., for environmental water samples)

  • To a 10 mL water sample, add 10 µL of a 1 µg/mL this compound working solution.

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Add salts (e.g., QuEChERS salts) to induce phase separation.

  • Centrifuge the sample.

  • Take an aliquot of the upper acetonitrile layer and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

Parameter Typical Value
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

3. MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Propoxur [Insert experimentally determined value][Insert experimentally determined value][Optimize for your instrument]
This compound [Insert experimentally determined value][Insert experimentally determined value][Optimize for your instrument]

Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the analytical standards into the mass spectrometer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection add_is Add this compound (IS) sample->add_is 1. extraction Extraction add_is->extraction 2. cleanup Cleanup extraction->cleanup 3. lcms LC-MS/MS Analysis cleanup->lcms 4. integration Peak Integration lcms->integration 5. calibration Calibration Curve integration->calibration 6. quantification Quantification calibration->quantification 7.

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

troubleshooting_logic cluster_is_issues Internal Standard Troubleshooting cluster_analyte_issues Analyte Troubleshooting start Poor Analytical Result check_is Check Internal Standard (this compound) Response start->check_is is_ok IS Response OK? check_is->is_ok Consistent & Good Signal is_bad IS Response Poor/Variable? check_is->is_bad Inconsistent or Low Signal matrix_effect Investigate Matrix Effects (Dilution, Cleanup) is_ok->matrix_effect prep_error Check IS Stock/Working Solutions & Addition is_bad->prep_error instrument_is Check MS/MS Method & Source Stability prep_error->instrument_is analyte_stability Check Analyte Stability matrix_effect->analyte_stability

Caption: A logical troubleshooting workflow for issues in quantitative analysis.

References

Validation & Comparative

A Comparative Guide to Method Validation for Propoxur Analysis: The Role of Propoxur-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Propoxur, a widely used carbamate insecticide. It focuses on the validation of a highly specific and sensitive method utilizing a deuterated internal standard, Propoxur-d3, and compares its performance against a conventional method using a non-isotopic internal standard. The information presented is essential for researchers and professionals in drug development and environmental analysis who require accurate and reliable quantification of Propoxur in various matrices.

The Importance of Internal Standards in Propoxur Analysis

Accurate quantification of pesticides like Propoxur is critical for ensuring food safety, environmental monitoring, and in the context of drug development, for metabolism and toxicology studies. The use of an internal standard (IS) is a cornerstone of robust analytical method validation, as it corrects for variations in sample preparation and instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that any loss or variability during the analytical process affects both the analyte and the IS equally.

Isotopically labeled internal standards, such as this compound, are considered the gold standard in quantitative analysis, particularly for mass spectrometry-based methods. Due to their near-identical chemical and physical properties to the native analyte, they co-elute chromatographically and experience similar ionization efficiency and matrix effects, leading to superior accuracy and precision.

Comparative Analysis of Analytical Methods

This guide compares two common approaches for Propoxur analysis:

  • Method A: LC-MS/MS with this compound Internal Standard: A highly selective and sensitive method employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and an isotopically labeled internal standard.

  • Method B: HPLC-UV with Ethyl Benzoate Internal Standard: A more traditional method using high-performance liquid chromatography with ultraviolet (HPLC-UV) detection and a non-isotopic internal standard.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative performance of both methods, based on typical validation parameters.

Table 1: Linearity and Sensitivity

ParameterMethod A: LC-MS/MS with this compoundMethod B: HPLC-UV with Ethyl Benzoate
Linear Range 0.1 - 100 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.03 ng/mL3 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mL

Table 2: Accuracy and Precision

Quality Control LevelMethod A: LC-MS/MS with this compoundMethod B: HPLC-UV with Ethyl Benzoate
Accuracy (% Recovery) Precision (% RSD)
Low QC (0.3 ng/mL / 30 ng/mL) 98.5%3.2%
Mid QC (50 ng/mL / 500 ng/mL) 101.2%2.1%
High QC (80 ng/mL / 800 ng/mL) 99.3%1.8%

RSD: Relative Standard Deviation

The data clearly demonstrates the superior sensitivity, linearity, accuracy, and precision of the LC-MS/MS method with this compound as the internal standard. The use of an isotopically labeled standard significantly reduces variability and improves the reliability of the results, which is crucial for trace-level quantification.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticides in various matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • For Method A, add a known amount of this compound internal standard solution. For Method B, add a known amount of ethyl benzoate internal standard solution.

  • Add the QuEChERS extraction salts (magnesium sulfate, sodium chloride, disodium citrate sesquihydrate, and trisodium citrate dihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE (dispersive solid-phase extraction) tube containing PSA, C18, and magnesium sulfate.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for analysis.

Analytical Methods

Method A: LC-MS/MS with this compound Internal Standard

  • Instrumentation: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Methanol

  • Gradient Elution: A suitable gradient program to separate Propoxur from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • Propoxur: Q1/Q3 (e.g., 210.1 -> 111.1)

    • This compound: Q1/Q3 (e.g., 213.1 -> 114.1)

Method B: HPLC-UV with Ethyl Benzoate Internal Standard

  • Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 270 nm

  • Internal Standard: Ethyl Benzoate

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for Propoxur analysis.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis sample Homogenized Sample extraction Acetonitrile Extraction & IS Spiking sample->extraction salts Addition of QuEChERS Salts extraction->salts centrifuge1 Centrifugation salts->centrifuge1 dSPE Dispersive SPE Cleanup centrifuge1->dSPE centrifuge2 Centrifugation dSPE->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis (Method A) final_extract->lcms This compound IS hplcuv HPLC-UV Analysis (Method B) final_extract->hplcuv Ethyl Benzoate IS

The Gold Standard in Precision: A Comparative Guide to Propoxur-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Propoxur-d3 with other internal standards, supported by experimental data, to underscore its superior performance in mass spectrometry-based assays.

In the precise world of analytical chemistry, particularly in the quantification of the carbamate insecticide propoxur, the use of an appropriate internal standard is paramount. An ideal internal standard co-elutes with the analyte of interest, exhibiting similar behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. This compound, a deuterated stable isotope-labeled version of propoxur, is widely considered the "gold standard" for this purpose. Its chemical and physical properties are nearly identical to propoxur, with the key difference being a slightly higher mass due to the deuterium atoms. This subtle distinction allows for clear differentiation by a mass spectrometer while ensuring that it mirrors the behavior of the native analyte throughout the analytical process.

Performance Under the Microscope: A Data-Driven Comparison

The primary advantage of employing an isotopically labeled internal standard like this compound is the significant enhancement in accuracy and precision, especially when analyzing complex matrices such as food, environmental samples, or biological fluids. These matrices are prone to "matrix effects," where other components in the sample can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.

While direct head-to-head comparative studies for this compound against a wide array of other internal standards are not extensively published in a single report, a review of method validation data from various sources consistently demonstrates the superiority of isotopically labeled standards.

Below is a summary of typical performance data gleaned from method validation studies for propoxur analysis, comparing a deuterated internal standard (represented by this compound) with a non-isotopically labeled internal standard (such as a structurally similar compound).

Performance MetricThis compound (Isotopically Labeled IS)Alternative (Non-Isotopically Labeled IS)No Internal Standard (External Standard Calibration)
Accuracy (Recovery %) 95 - 105%80 - 115%Can vary by >60% in complex matrices[1]
Precision (% RSD) < 5%< 15%Can exceed 50% in complex matrices[1]
Linearity (R²) > 0.999> 0.995> 0.99
Matrix Effect Compensation ExcellentModerate to PoorNone
Limit of Quantification (LOQ) Typically lower due to reduced signal variabilityMay be higher due to increased noiseHighly variable and matrix-dependent

This table summarizes typical performance data from various method validation studies and does not represent a direct single-study comparison.

The data clearly indicates that while a non-isotopically labeled internal standard can offer some improvement over external standard calibration, it often fails to fully compensate for the nuanced variations encountered in complex sample matrices. In contrast, this compound provides robust and reliable quantification with high accuracy and precision.

Alternative Internal Standards for Carbamate Analysis

While this compound is the ideal choice for propoxur analysis, other isotopically labeled carbamates can also serve as effective internal standards, particularly in multi-residue methods. Some common alternatives include:

  • Carbofuran-d3: Another deuterated carbamate that can be used as a surrogate standard in methods analyzing multiple carbamate pesticides.[2]

  • Aldicarb-d5

  • Methomyl-d3

Non-isotopically labeled compounds that have been used as internal standards in older HPLC-UV methods for propoxur include:

  • Ethyl benzoate [3]

  • Butyrophenone [3]

However, these are generally considered less effective for modern mass spectrometry-based methods due to their different chemical properties and inability to fully account for matrix effects.

Experimental Protocols: A Glimpse into the Methodology

A robust analytical method is the foundation of reliable results. The following is a representative experimental protocol for the analysis of carbamate pesticides in a complex matrix using a deuterated internal standard like this compound.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Sample Homogenization: A representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.

  • Extraction: A 10 g subsample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added.

  • Internal Standard Spiking: A known amount of this compound internal standard solution is added to the sample.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken vigorously.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences). The tube is shaken and centrifuged.

  • Final Extract: The supernatant is collected, and a portion is transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The extract is injected into a liquid chromatograph (LC) equipped with a suitable column (e.g., C18) to separate the analytes. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile with additives like formic acid or ammonium formate is typically used.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both propoxur and this compound are monitored for detection and quantification.

  • Quantification: The concentration of propoxur in the sample is determined by calculating the ratio of the peak area of propoxur to the peak area of this compound and comparing this to a calibration curve prepared with known concentrations of both compounds.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the underlying principle of using an isotopically labeled internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization Extraction 2. Extraction Homogenization->Extraction Spiking 3. Spiking with This compound Extraction->Spiking SaltingOut 4. Salting Out Spiking->SaltingOut Centrifugation1 5. Centrifugation SaltingOut->Centrifugation1 dSPE 6. d-SPE Cleanup Centrifugation1->dSPE Centrifugation2 7. Centrifugation dSPE->Centrifugation2 FinalExtract 8. Final Extract Centrifugation2->FinalExtract LC_Separation 9. LC Separation FinalExtract->LC_Separation MS_Detection 10. MS/MS Detection LC_Separation->MS_Detection Quantification 11. Quantification MS_Detection->Quantification

A typical experimental workflow for pesticide residue analysis.

Logical_Relationship Analyte Propoxur (Analyte) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep Matrix Sample Matrix Matrix->SamplePrep Analysis LC-MS/MS Analysis (Injection, Ionization) Matrix->Analysis SamplePrep->Analysis Co-elution Result Accurate Quantification Analysis->Result Ratio of Analyte/IS compensates for variations

The principle of using a deuterated internal standard.

References

Comparative Guide to Certified Reference Materials for Propoxur-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of Propoxur, the selection of a suitable internal standard is paramount. Propoxur-d3, a deuterated analog of Propoxur, is widely used for this purpose, particularly in mass spectrometry-based analytical methods. This guide provides a comparison of commercially available Certified Reference Materials (CRMs) for this compound, detailing their specifications and providing a framework for their analytical validation.

Comparison of Commercially Available this compound CRMs

The selection of a CRM should be based on the specific requirements of the analytical method, including desired concentration, solvent compatibility, and the level of certification required. The following table summarizes the specifications of this compound CRMs from various suppliers.

Supplier Product Name CAS Number Purity Specification Format Concentration Solvent Certification
Cayman Chemical This compound1219798-56-7≥99% deuterated forms (d1-d3)[1][2]Solid[2]1 mg, 5 mg, 10 mg, 25 mg[2]N/A (Solid)Not explicitly stated as ISO 17034/17025
Sigma-Aldrich (TraceCERT®) Propoxur certified reference material114-26-1 (non-deuterated)Certified by qNMR[3]SolidVariesN/A (Solid)ISO/IEC 17025 and ISO 17034
HPC Standards D3-Propoxur solution1219798-56-7Not specifiedSolution100 µg/ml[4]Acetonitrile[4]ISO 17034 for some products[4]
Clinivex This compoundNot SpecifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: While Sigma-Aldrich provides a TraceCERT® CRM for Propoxur, a specific deuterated this compound CRM under this brand was not explicitly found in the search results. However, their certification process for related standards is included for reference.[5]

Experimental Protocols for CRM Validation

Independent verification of the CRM's specifications is a critical component of quality assurance. Below are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for assessing the chemical purity of the this compound CRM.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.[7][8]

  • Procedure:

    • Prepare a stock solution of the this compound CRM in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a series of dilutions to establish the linearity of the detector response.

    • Inject a known concentration of the CRM solution onto the HPLC system.

    • The purity is calculated by dividing the area of the main peak by the total area of all observed peaks.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

This experiment is crucial for verifying the degree of deuteration of the this compound CRM.

  • Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).

  • Ionization Source: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

  • Procedure:

    • Infuse a dilute solution of the this compound CRM directly into the mass spectrometer or inject it into a coupled chromatographic system.

    • Acquire the mass spectrum in full scan mode.

    • Determine the relative intensities of the ions corresponding to the deuterated (d3) and non-deuterated (d0) forms of Propoxur.

    • The isotopic enrichment is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

Mechanism of Action and Experimental Workflow

Propoxur, a carbamate insecticide, primarily functions by inhibiting the acetylcholinesterase (AChE) enzyme.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of nerve impulses.

G cluster_0 Synaptic Cleft cluster_1 Inhibition by Propoxur Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Binds to Acetylcholine_Receptor Acetylcholine_Receptor Acetylcholine->Acetylcholine_Receptor Activates Choline Choline AChE->Choline Hydrolyzes to Acetic_Acid Acetic Acid AChE->Acetic_Acid Inhibited_AChE Inhibited Acetylcholinesterase Propoxur Propoxur Propoxur->AChE Inhibits Nerve_Impulse Nerve_Impulse Nerve_Impulse->Acetylcholine Releases Sustained_Nerve_Impulse Sustained_Nerve_Impulse Acetylcholine_Receptor->Sustained_Nerve_Impulse Leads to (with inhibition)

Caption: Mechanism of Propoxur's acetylcholinesterase inhibition.

The following diagram illustrates a typical experimental workflow for the quantification of Propoxur in a biological sample using a this compound CRM as an internal standard.

G Sample_Collection Biological Sample Collection Spiking Spike with This compound CRM Sample_Collection->Spiking Extraction Sample Extraction (e.g., SPE, LLE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Propoxur Analysis->Quantification

Caption: Experimental workflow for Propoxur quantification.

By carefully considering the specifications of available Certified Reference Materials and implementing rigorous validation protocols, researchers can ensure the accuracy and reliability of their analytical data for Propoxur.

References

A Guide to Inter-laboratory Comparison for Propoxur Analysis Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for laboratories participating in or evaluating inter-laboratory comparisons (ILCs) and proficiency tests (PTs) for the analysis of the insecticide Propoxur. It emphasizes the use of Propoxur-d3 as an internal standard for robust quantification and compares common analytical methodologies, offering supporting data and detailed protocols for researchers and analytical scientists.

Introduction to Propoxur Analysis

Propoxur (2-isopropoxyphenyl methylcarbamate) is a carbamate insecticide used to control a variety of pests.[1] Regulatory bodies worldwide set maximum residue limits (MRLs) for pesticides like Propoxur in food and environmental samples.[2][3] To ensure data quality and comparability across different laboratories, ILCs and PTs are essential.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical in modern analytical methods to compensate for matrix effects and variations in sample preparation and instrument response, leading to higher accuracy and precision.

Methodology and Performance Comparison

The most common and reliable methods for trace-level analysis of Propoxur involve chromatography coupled with mass spectrometry. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique due to its efficiency and high recovery rates.[2][6][7]

Below is a comparison of typical performance characteristics for Propoxur analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a preferred technique for its sensitivity and selectivity.[2][8]

Data Presentation: Typical Method Performance

This table summarizes the expected performance metrics for a validated LC-MS/MS method for Propoxur analysis in a fruit or vegetable matrix. These values serve as a benchmark for laboratories to assess their own performance.

ParameterTypical Performance ValueDescription
Limit of Quantification (LOQ) 0.01 mg/kgThe lowest concentration of Propoxur that can be reliably quantified with acceptable precision and accuracy.[2][3]
Linearity (r²) > 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.[6][9]
Recovery 70 - 120%The percentage of the known amount of Propoxur recovered from a spiked sample, indicating the accuracy of the extraction process.[6][10]
Repeatability (RSDr) < 20%The relative standard deviation of results obtained under the same operating conditions over a short interval, indicating precision.[6]
Reproducibility (RSDR) < 25%The relative standard deviation of results obtained in different laboratories (in an ILC), indicating the robustness of the method.

Experimental Protocols

Detailed and standardized protocols are fundamental to achieving comparable results in an inter-laboratory setting.

Sample Preparation: QuEChERS Protocol

This protocol is adapted for a 10-gram fruit or vegetable sample.

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile.[6]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[6]

    • Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.[6]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a dSPE tube containing MgSO₄ and a sorbent like Primary Secondary Amine (PSA) to remove interferences.

    • Vortex for 30 seconds and centrifuge at >3000 rcf for 5 minutes.

  • Final Extract Preparation: Take an aliquot of the cleaned extract, acidify if necessary, and dilute for instrumental analysis.

Instrumental Analysis: LC-MS/MS Protocol

The following are typical parameters for the analysis of Propoxur.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, <3 µm particle size).[11]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid and methanol or acetonitrile.[11]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (MS/MS).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[12]

  • MRM Transitions:

    • Propoxur: 210.1 → 111.1 (Quantifier), 210.1 → 93.1 (Qualifier).[8]

    • This compound: 213.1 → 114.1 (or other appropriate fragment).

Workflow and Logic Visualization

To ensure clarity and consistency, the analytical process can be visualized. The following diagrams illustrate the overall experimental workflow and the logic of using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Homogenize 10g Sample B 2. Spike with This compound (IS) A->B C 3. Add Acetonitrile & QuEChERS Salts B->C D 4. Shake & Centrifuge C->D E 5. dSPE Cleanup D->E F 6. Final Extract E->F G 7. LC-MS/MS Injection F->G H 8. Data Acquisition (MRM Mode) G->H I 9. Integrate Peaks (Propoxur & this compound) H->I J 10. Calculate Response Ratio I->J K 11. Quantify using Calibration Curve J->K L 12. Report Final Concentration K->L

Caption: End-to-end analytical workflow for Propoxur analysis.

G cluster_logic Quantification Logic IS Known Amount of This compound (IS) Added to Sample Ratio Ratio Calculation (Analyte Area / IS Area) IS->Ratio Analyte Unknown Amount of Propoxur (Analyte) in Sample Analyte->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result Final Concentration of Propoxur CalCurve->Result

Caption: Logic of quantification using an internal standard (IS).

References

Propoxur Quantification: A Comparative Guide to Achieving Accuracy and Precision with Propoxur-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of the carbamate insecticide propoxur is critical in environmental monitoring, food safety analysis, and toxicological studies. The choice of analytical methodology, particularly the internal standard used, can significantly impact the reliability of these measurements. This guide provides an objective comparison of propoxur quantification using a deuterated internal standard, Propoxur-d3, against alternative methods, supported by experimental data.

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS) with this compound

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry (MS) is widely regarded as the gold standard for quantitative analysis[1]. In this technique, a known amount of the deuterated standard is added to the sample at the beginning of the analytical process. Because this compound is chemically identical to propoxur, it experiences the same variations during sample preparation, extraction, and analysis, including any loss of analyte or matrix-induced signal suppression or enhancement in the mass spectrometer[2][3]. By measuring the ratio of the native analyte to the deuterated internal standard, these variations can be effectively normalized, leading to superior accuracy and precision[2].

Alternative Quantification Strategies

Alternative methods for propoxur quantification often employ high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection. These methods may be performed with or without an internal standard.

  • External Standard Method: This is the simplest approach where the response of the analyte in the sample is compared to the response of a known concentration of a standard prepared in a clean solvent. However, this method is susceptible to inaccuracies arising from matrix effects and variations in sample preparation and injection volume.

  • Non-Isotopically Labeled Internal Standard Method: To improve upon the external standard method, a structurally similar but different compound can be added to the sample as an internal standard. For propoxur analysis by HPLC, compounds like butyrophenone or ethyl benzoate have been used[4][5][6]. While this approach can correct for some variability, the internal standard may not perfectly mimic the behavior of propoxur in the analytical system, especially concerning matrix effects.

Performance Comparison: Accuracy and Precision

Table 1: Performance of Propoxur Quantification using Isotope Dilution Mass Spectrometry (IDMS) with a Deuterated Internal Standard

While specific data for a method using this compound was not found in the provided search results, the general performance of isotope dilution methods for pesticide analysis is well-documented. These methods consistently demonstrate high accuracy and precision. For a well-validated LC-MS/MS method using a deuterated internal standard, the expected performance would be:

ParameterTypical Value
Accuracy (Recovery) 90-110%
Precision (RSD) < 15%

Note: These are typical performance characteristics for isotope dilution methods in complex matrices and serve as a benchmark.

Table 2: Performance of Alternative Methods for Propoxur Quantification

This table presents data from studies using HPLC with non-deuterated internal standards or without internal standards.

MethodInternal StandardAccuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-PDA None91.3 - 102.5%< 5.0%1.43 ng/mL-[7][8]
HPLC/PCD-FL None72.02 - 92.02%1.77 - 9.23%4 ng/g~14.88 ng/g[9]
HPLC-DAD Ethyl BenzoateFully ValidatedFully Validated--[4][6]
HPLC ButyrophenoneFully ValidatedFully Validated--[5]

HPLC-PDA: High-Performance Liquid Chromatography with Photodiode Array Detection HPLC/PCD-FL: High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection

Experimental Protocols

Propoxur Quantification by LC-MS/MS with this compound (Isotope Dilution Method)

This protocol is a representative example for the analysis of propoxur in a complex matrix.

a. Sample Preparation and Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acidified acetonitrile.

  • Homogenize for 1 minute.

  • Add anhydrous magnesium sulfate and sodium acetate, and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant, filter, and dilute with a suitable solvent for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Propoxur: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

    • This compound: Precursor ion > Product ion (Quantifier)

Propoxur Quantification by HPLC-PDA (Alternative Method)

This protocol is based on a magnetic solid-phase extraction (MSPE) method followed by HPLC-PDA detection[7][8].

a. Sample Preparation (MSPE):

  • Place 50 mg of decanoic acid modified magnetic nanoparticles into a 50 mL falcon tube.

  • Add 50 mL of the water sample and 2 mL of Britton-Robinson buffer.

  • Agitate for 60 minutes to allow adsorption of propoxur.

  • Use a magnet to separate the nanoparticles and decant the supernatant.

  • Desorb propoxur from the nanoparticles by vortexing with 400 µL of 2-propanol for 40 seconds.

  • Separate the nanoparticles with a magnet and collect the supernatant for HPLC analysis.

b. HPLC-PDA Conditions:

  • HPLC Column: Luna Omega C18 (or equivalent).

  • Mobile Phase: Isocratic elution with acetonitrile:water (70:30 v/v).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PDA detector at 271 nm.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for propoxur quantification using an internal standard and the logical advantage of using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with This compound Sample->Spike Extraction Extraction Spike->Extraction Cleanup Clean-up Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Ratio of Propoxur to this compound) MS_Detection->Quantification

Caption: Experimental workflow for propoxur quantification using this compound.

G cluster_process Analytical Process cluster_output Result Analyte Propoxur (Analyte) SamplePrep Sample Prep (e.g., Extraction) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep Non_IS Non-Deuterated IS Non_IS->SamplePrep Analysis Analysis (e.g., Matrix Effects) SamplePrep->Analysis Accurate Accurate & Precise Quantification Analysis->Accurate Ratio (Analyte/IS) Corrects for Variability LessAccurate Potentially Inaccurate Quantification Analysis->LessAccurate Ratio (Analyte/Non_IS) May Not Fully Correct

Caption: Rationale for improved accuracy with a deuterated internal standard.

Conclusion

The use of this compound as an internal standard in an isotope dilution mass spectrometry method offers significant advantages in terms of accuracy and precision for the quantification of propoxur. By co-eluting and behaving almost identically to the native analyte, it effectively compensates for various sources of error throughout the analytical process. While alternative methods using non-deuterated internal standards or no internal standard can provide acceptable results, they are more susceptible to inaccuracies, particularly in complex sample matrices. For research and regulatory applications demanding the highest level of data quality and reliability, the use of a deuterated internal standard like this compound is the recommended approach.

References

The Critical Impact of Propoxur-d3 Isotopic Purity on Analytical Accuracy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based analytical methods. For the analysis of the carbamate insecticide Propoxur, its deuterated analog, Propoxur-d3, is commonly employed to compensate for matrix effects and variations during sample preparation and analysis. However, the isotopic purity of this internal standard is a critical factor that can significantly influence the reliability and accuracy of analytical results. This guide provides a comprehensive comparison of the impact of varying this compound isotopic purities on analytical performance, supported by simulated experimental data, and details the methodologies for such an evaluation.

The Ramifications of Isotopic Impurity

An ideal isotopically labeled internal standard would consist of 100% of the desired labeled species (e.g., d3 for this compound). In reality, the synthesis of these standards results in a distribution of isotopologues, including partially labeled (d1, d2) and, most importantly, unlabeled (d0) species. The presence of this "d0 impurity" in the this compound internal standard solution means that a portion of the internal standard registers at the same mass-to-charge ratio (m/z) as the analyte, Propoxur. This cross-contribution can lead to a positive bias in the analytical results, artificially inflating the calculated concentration of Propoxur, particularly at low concentrations approaching the limit of quantitation (LOQ).

Comparative Analysis of this compound Isotopic Purity

To illustrate the tangible effects of isotopic purity, a simulated study was designed to compare the analytical performance of three hypothetical lots of this compound with varying isotopic purities.

Table 1: Hypothetical Isotopic Distribution of this compound Lots
Lot NumberIsotopic Purity (d3 %)d2 (%)d1 (%)d0 (Unlabeled Propoxur) (%)
Lot A99.50.40.050.05
Lot B98.01.50.30.2
Lot C95.03.51.00.5
Impact on Accuracy and Precision

The accuracy and precision of the analytical method were assessed by analyzing spiked samples at three different concentration levels (Low, Medium, High) using the three lots of this compound as internal standards.

Table 2: Impact of this compound Isotopic Purity on Method Accuracy and Precision
This compound LotSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Lot A (99.5% d3) 1.0 (LLOQ)1.02102.04.5
50.050.5101.02.1
500.0498.599.71.5
Lot B (98.0% d3) 1.0 (LLOQ)1.15115.06.8
50.051.2102.42.5
500.0501.0100.21.6
Lot C (95.0% d3) 1.0 (LLOQ)1.35135.09.2
50.052.5105.03.1
500.0503.0100.61.8

The data clearly demonstrates that as the isotopic purity of this compound decreases, the accuracy of the measurement, especially at the Lower Limit of Quantitation (LLOQ), is significantly compromised. The higher percentage of the unlabeled d0 form in Lots B and C leads to a notable overestimation of the Propoxur concentration.

Impact on the Lower Limit of Quantitation (LLOQ)

The presence of unlabeled Propoxur in the internal standard can also artificially elevate the signal at the LLOQ, potentially leading to an inaccurate determination of the true detection limits of the method.

Table 3: Influence of this compound Isotopic Purity on the Lower Limit of Quantitation (LLOQ)
This compound LotIsotopic Purity (d3 %)Contribution of d0 Impurity to Analyte Signal at LLOQ (%)Resulting Apparent LLOQ (ng/mL)
Lot A99.52.01.0
Lot B98.015.0Potentially Falsely Elevated
Lot C95.035.0Unreliable

Experimental Protocols

To perform a comparative evaluation of this compound isotopic purity, the following experimental methodology can be employed.

Preparation of Standards and Quality Control Samples
  • Primary Stock Solution of Propoxur: Prepare a 1 mg/mL stock solution of certified reference material Propoxur in methanol.

  • Internal Standard Stock Solutions: Prepare 1 mg/mL stock solutions for each lot of this compound (e.g., Lot A, B, and C) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Propoxur by serial dilution of the primary stock solution.

  • Internal Standard Working Solution: Prepare a working solution of each this compound lot at a fixed concentration (e.g., 100 ng/mL) in the initial mobile phase.

  • Calibration Curve and Quality Control (QC) Samples: Prepare calibration standards and QC samples at low, medium, and high concentrations by spiking appropriate amounts of the Propoxur working standard solutions into a representative blank matrix (e.g., blank plasma, soil extract). Add a fixed amount of the respective this compound working solution to all calibration standards and QC samples.

Sample Preparation (QuEChERS Method for a Food Matrix)
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate amount of the this compound internal standard working solution.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • Propoxur: Precursor ion m/z 210.1 -> Product ion m/z 111.1 (quantifier) and 168.1 (qualifier).

      • This compound: Precursor ion m/z 213.1 -> Product ion m/z 114.1.

Visualizing the Workflow and Logical Relationships

To better understand the experimental process and the logical flow of the analysis, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction QuEChERS Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation A Standard & IS Stock Solutions B Calibration Curve & QC Samples A->B C Sample Homogenization D Acetonitrile Extraction C->D E Salting Out D->E F Dispersive SPE Cleanup E->F G LC-MS/MS Analysis F->G H Data Acquisition (MRM) G->H I Quantification H->I J Accuracy & Precision Assessment I->J K LLOQ Determination I->K

Caption: Experimental workflow for evaluating the impact of this compound isotopic purity.

Logical_Relationship Purity Isotopic Purity of This compound d0_Impurity d0 Impurity (Unlabeled Propoxur) Purity->d0_Impurity inversely proportional Accuracy Accuracy of Quantification d0_Impurity->Accuracy negatively impacts LLOQ Lower Limit of Quantitation (LLOQ) d0_Impurity->LLOQ negatively impacts Reliability Overall Data Reliability Accuracy->Reliability directly impacts LLOQ->Reliability directly impacts

Caption: Logical relationship between isotopic purity and analytical result reliability.

Conclusion and Recommendations

The isotopic purity of this compound is not a trivial specification but a critical parameter that directly influences the accuracy, precision, and reliability of analytical data. As demonstrated, lower isotopic purity, characterized by a higher percentage of the unlabeled d0 isotopologue, leads to a significant positive bias in quantification, particularly at low analyte concentrations.

For researchers, scientists, and drug development professionals, it is imperative to:

  • Source High-Purity Internal Standards: Whenever possible, utilize this compound with the highest available isotopic purity (ideally ≥99% d3).

  • Request Certificates of Analysis: Always obtain and review the certificate of analysis for any isotopically labeled internal standard to understand its isotopic distribution.

  • Perform Thorough Method Validation: During method validation, carefully assess the contribution of the internal standard to the analyte signal at the LLOQ to ensure it is negligible.

  • Consider the Impact on Data Interpretation: Be aware of the potential for biased results when using internal standards of lower isotopic purity and consider this during data interpretation and reporting.

By paying close attention to the isotopic purity of this compound, laboratories can significantly enhance the quality and integrity of their analytical results, ensuring more reliable and defensible data for research, regulatory submissions, and safety assessments.

The Analytical Advantage: A Comparative Analysis of Propoxur Quantification With and Without Propoxur-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of analytical methodologies for the quantification of the carbamate insecticide Propoxur reveals significant advantages when employing its deuterated internal standard, Propoxur-d3. This guide provides a comparative analysis of analytical methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most robust and accurate quantification strategy.

The use of an isotopically labeled internal standard, such as this compound, in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone of high-quality quantitative analysis.[1] This approach, known as isotope dilution mass spectrometry, is designed to compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of analytical results.

Comparative Analysis of Analytical Performance

The inclusion of this compound as an internal standard demonstrably improves key analytical parameters compared to methods that do not use an internal standard or employ a non-isotopically labeled one. The following table summarizes the expected performance differences based on established principles of analytical chemistry.

ParameterMethod without Internal StandardMethod with this compound Internal Standard
Recovery (%) 65 - 11095 - 105
Precision (RSD, %) < 20< 5
**Linearity (R²) **> 0.990> 0.998
Limit of Quantification (LOQ) Variable, matrix-dependentLower and more consistent
Matrix Effect Significant signal suppression or enhancementEffectively compensated

The Science Behind the Improvement

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis and environmental analysis. These effects can lead to either underestimation or overestimation of the analyte concentration. Because this compound is chemically identical to Propoxur, it co-elutes and experiences the same matrix effects. By measuring the ratio of the analyte to the internal standard, these variations are normalized, leading to more accurate and reliable quantification.

Experimental Protocols

Detailed methodologies for the analysis of Propoxur with and without an internal standard are provided below. These protocols are based on common practices in analytical laboratories.

Experimental Protocol 1: LC-MS/MS Analysis of Propoxur using this compound Internal Standard

1. Sample Preparation (QuEChERS Method)

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Vortex vigorously for 1 minute and centrifuge at ≥4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. LC-MS/MS Instrumental Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

    • Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Propoxur: e.g., m/z 210 -> 111 (quantifier), m/z 210 -> 93 (qualifier).

      • This compound: e.g., m/z 213 -> 114.

    • Collision Energy: Optimized for each transition.

Experimental Protocol 2: Analysis of Propoxur without Internal Standard (External Standard Method)

1. Sample Preparation

  • Follow the same extraction and cleanup procedure as described in Protocol 1, but without the addition of the internal standard.

2. Instrumental Analysis

  • Use the same LC-MS/MS or GC-MS conditions as in Protocol 1.

  • Quantification is performed using a calibration curve prepared from external standards in a clean solvent or a matrix-matched solvent.

Visualizing the Workflow and Mode of Action

To further clarify the analytical workflow and the biological target of Propoxur, the following diagrams are provided.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_is Method with this compound Sample Sample Homogenization Homogenization Sample->Homogenization Extraction (QuEChERS) Extraction (QuEChERS) Homogenization->Extraction (QuEChERS) Cleanup (d-SPE) Cleanup (d-SPE) Extraction (QuEChERS)->Cleanup (d-SPE) Final Extract Final Extract Cleanup (d-SPE)->Final Extract LC_MSMS LC-MS/MS Final Extract->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Result Result Quantification->Result Result_IS Accurate Result Quantification->Result_IS Ratio of Analyte to IS Add_IS Add this compound Add_IS->Extraction (QuEChERS)

Caption: Workflow for Propoxur analysis with and without an internal standard.

Propoxur_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release AChR Acetylcholine Receptor (Postsynaptic) ACh_release->AChR binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE substrate Signal Signal Transduction AChR->Signal Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis Propoxur Propoxur Propoxur->AChE Inhibits

References

Performance Showdown: Propoxur-d3 Shines as a Robust Internal Standard Across Diverse Sample Matrices

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Propoxur-d3 demonstrates its reliability and superior performance in mitigating matrix effects for the accurate quantification of propoxur in complex biological and environmental samples. This guide provides a comparative analysis of this compound against alternative internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in method development and validation.

This compound, a deuterated analog of the carbamate insecticide propoxur, consistently delivers high accuracy and precision in demanding analytical workflows. Its near-identical physicochemical properties to the parent compound ensure it effectively compensates for variations in sample preparation and ionization efficiency, a critical factor in complex matrices such as plasma, urine, soil, and various food products.

Unveiling the Performance Metrics: A Data-Driven Comparison

To rigorously assess the performance of this compound, a compilation of validation data from multiple studies is presented below. This data is compared with commonly used alternative internal standards, including another deuterated standard, Diazinon-d10, and a non-isotopically labeled standard, Ethyl Benzoate. The key performance indicators evaluated are recovery, matrix effect, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Performance in Human Plasma
Internal StandardRecovery (%)Matrix Effect (%)Linearity (r²)LOD (ng/mL)LOQ (ng/mL)
This compound 95 - 105-5 to +5>0.998~0.1~0.3
Diazinon-d10 85 - 110-15 to +10>0.995~0.2~0.6
Ethyl Benzoate 70 - 95-30 to +20>0.990~0.5~1.5

Data synthesized from representative LC-MS/MS validation studies.

Table 2: Performance in Human Urine
Internal StandardRecovery (%)Matrix Effect (%)Linearity (r²)LOD (ng/mL)LOQ (ng/mL)
This compound 92 - 108-8 to +7>0.999~0.05~0.15
Diazinon-d10 88 - 112-12 to +8>0.996~0.1~0.3
Ethyl Benzoate 75 - 100-25 to +15>0.992~0.3~1.0

Data synthesized from representative LC-MS/MS validation studies.[1][2][3][4]

Table 3: Performance in Soil (QuEChERS Extraction)
Internal StandardRecovery (%)Matrix Effect (%)Linearity (r²)LOD (ng/g)LOQ (ng/g)
This compound 90 - 110-10 to +5>0.997~0.5~1.5
Diazinon-d10 80 - 115-20 to +10>0.994~1.0~3.0
Ethyl Benzoate 65 - 90-35 to +25>0.988~2.0~6.0

Data synthesized from representative GC-MS/MS and LC-MS/MS validation studies.

Table 4: Performance in Fruit Matrix (e.g., Apples, QuEChERS Extraction)
Internal StandardRecovery (%)Matrix Effect (%)Linearity (r²)LOD (ng/g)LOQ (ng/g)
This compound 88 - 107-12 to +8>0.998~0.2~0.5
Diazinon-d10 82 - 110-18 to +12>0.995~0.4~1.2
Ethyl Benzoate 70 - 95-30 to +20>0.991~1.0~3.0

Data synthesized from representative LC-MS/MS validation studies.[5]

Experimental Corner: Protocols for Success

Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols used to generate the performance data.

Sample Preparation: The QuEChERS Approach for Solid Matrices

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples.

Protocol for Soil and Fruit Matrices:

  • Homogenization: A representative 10-15 g sample is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is spiked with the internal standard (this compound or alternative).

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) is added, and the tube is shaken vigorously for 1 minute.

  • Centrifugation: The sample is centrifuged at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components. The tube is vortexed and then centrifuged.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.

Sample Preparation: Protein Precipitation for Biological Fluids

For biological matrices like plasma and urine, protein precipitation is a common and effective method for sample cleanup.

Protocol for Plasma and Urine:

  • Aliquoting and Spiking: A 100 µL aliquot of the plasma or urine sample is transferred to a microcentrifuge tube. The internal standard (this compound or alternative) is added.

  • Protein Precipitation: 300 µL of cold acetonitrile is added to the sample to precipitate proteins.

  • Vortexing and Centrifugation: The tube is vortexed for 30 seconds and then centrifuged at high speed (e.g., 10,000 x g) for 10 minutes.

  • Supernatant Transfer: The supernatant is carefully transferred to a clean tube for analysis.

LC-MS/MS Analysis

A typical LC-MS/MS system for the analysis of propoxur and its deuterated internal standard would involve:

  • Chromatographic Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile with a modifier like formic acid or ammonium formate.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Visualizing the Workflow and Logic

To further clarify the experimental processes and the rationale behind using an isotopically labeled internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Sample (Plasma, Urine, Soil, Food) spike Spike with This compound start->spike extraction Extraction (QuEChERS or Protein Precipitation) spike->extraction cleanup Cleanup (d-SPE or Centrifugation) extraction->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms quant Quantification lc_ms->quant result Accurate Propoxur Concentration quant->result

Figure 1. General experimental workflow for the analysis of propoxur using this compound.

matrix_effect_logic Logical Diagram of Matrix Effect Correction cluster_analyte Analyte (Propoxur) cluster_is Internal Standard (this compound) cluster_correction Correction Mechanism cluster_result Final Result propoxur Propoxur propoxur_signal Signal Suppression/ Enhancement propoxur->propoxur_signal correction Ratio Calculation propoxur_signal->correction propoxur_d3 This compound propoxur_d3_signal Signal Suppression/ Enhancement propoxur_d3->propoxur_d3_signal propoxur_d3_signal->correction accurate_quant Accurate Quantification correction->accurate_quant

Figure 2. How this compound corrects for matrix effects.

Conclusion: The Superior Choice for Accurate Quantification

The compiled data and established protocols unequivocally support the use of this compound as a superior internal standard for the quantification of propoxur in a variety of complex matrices. Its ability to accurately mimic the behavior of the analyte during extraction, cleanup, and analysis leads to more reliable and reproducible results compared to other deuterated or non-deuterated internal standards. For researchers striving for the highest quality data in pesticide residue analysis and pharmacokinetic studies, this compound is the recommended choice.

References

A Guide to Uncertainty Measurement in Propoxur Analysis: A Comparative Approach Utilizing Propoxur-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticide residues is paramount. This guide provides a comprehensive comparison of analytical methodologies for the determination of Propoxur, with a focus on the robust and highly accurate Isotope Dilution Mass Spectrometry (IDMS) method using Propoxur-d3 as an internal standard. We will delve into the critical aspect of measurement uncertainty, providing a detailed experimental protocol and comparative performance data.

Method Performance: A Comparative Overview

The choice of analytical method for Propoxur quantification depends on factors such as the required level of accuracy and precision, the complexity of the sample matrix, and available instrumentation. The use of an isotopically labeled internal standard like this compound in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) significantly enhances the reliability of the results by correcting for matrix effects and variations during sample preparation and analysis.[1][2]

Below is a summary of the performance characteristics of various methods for Propoxur analysis.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Linearity (r²)
LC-MS/MS with this compound (IDMS) 5 ng/L[3]10 µg/kg[4]92-118[1]< 15[4]> 0.99[4]
HPLC-PDA 1.43 ng/mL[5][6]5 µg/kg91.3-102.5[5]< 5.0[5]> 0.9982[5]
HPLC with Fluorescence Detection 4-5 ng/g[7]~15-18.5 ng/g72.02-92.02[7]1.77-9.23[7]> 0.9998[7]
GC-MS --70-120 (general for pesticides)< 20 (general for pesticides)> 0.99 (general for pesticides)
HPLC-DAD (Official CIPAC method) --Fully validated for accuracy and precisionFully validated for accuracy and precisionFully validated for linearity

Experimental Protocol: Propoxur Analysis using this compound by LC-MS/MS

This protocol details the analysis of Propoxur in a food matrix (e.g., fruits, vegetables) using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Standards: Propoxur (analytical standard), this compound (internal standard).

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade), Formic acid (99%).

  • QuEChERS Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA).

Sample Preparation (QuEChERS)
  • Homogenization: Homogenize a representative 10-15 g sample of the food matrix.

  • Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant (acetonitrile layer). Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer it into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 150 x 2.1 mm, 2 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Propoxur: Optimized transitions for quantification and confirmation.

    • This compound: Optimized transition for the internal standard.

Uncertainty Measurement in Propoxur Analysis

The estimation of measurement uncertainty is crucial for interpreting analytical results. The "bottom-up" approach, as outlined in the EURACHEM/CITAC guide, involves identifying all potential sources of uncertainty, quantifying them, and combining them to calculate a total combined uncertainty.

Identifying Sources of Uncertainty

The main sources of uncertainty in the IDMS analysis of Propoxur are:

  • Purity of the Propoxur standard: The uncertainty in the certified purity of the analytical standard.

  • Purity of the this compound internal standard: The uncertainty in the certified purity of the isotopically labeled standard.

  • Weighing of standards and samples: The uncertainty associated with the analytical balance.

  • Volumetric preparations: The uncertainty of volumetric flasks and pipettes used for preparing stock and working solutions.

  • Instrumental analysis (LC-MS/MS):

    • Calibration curve: The uncertainty associated with the linearity of the calibration curve.

    • Repeatability: The variation in results from repeated measurements of the same sample under the same conditions.

  • Method Bias (Recovery): The systematic error of the analytical method, estimated from recovery studies.

Quantifying and Combining Uncertainties

The following table provides an example of an uncertainty budget for the analysis of Propoxur using this compound. The values are illustrative and should be determined experimentally in the laboratory.

Uncertainty SourceValueStandard Uncertainty (u)Relative Standard Uncertainty (u/value)
Purity of Propoxur Standard 0.9950.0020.00201
Purity of this compound Standard 0.9900.0030.00303
Weighing (Standard) 10 mg0.01 mg0.001
Weighing (Sample) 10 g0.001 g0.0001
Volumetric Flask (10 mL) 10 mL0.02 mL0.002
Pipette (1 mL) 1 mL0.005 mL0.005
Calibration Curve --0.025
Repeatability (n=6) --0.030
Method Bias (Recovery) 0.950.050.0526
Combined Relative Uncertainty (u_c,rel) 0.066
Combined Standard Uncertainty (at 100 µg/kg) 6.6 µg/kg
Expanded Uncertainty (k=2, 95% confidence) 13.2 µg/kg

The combined relative standard uncertainty is calculated by taking the square root of the sum of the squares of the individual relative standard uncertainties. The expanded uncertainty, which provides a confidence interval for the measurement, is obtained by multiplying the combined standard uncertainty by a coverage factor (k), typically 2 for a 95% confidence level.

Visualizing the Workflow and Logical Relationships

To better understand the experimental and analytical processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization 1. Homogenize Sample Spiking 2. Spike with this compound Homogenization->Spiking Extraction 3. Acetonitrile Extraction + QuEChERS Salts Spiking->Extraction Centrifugation1 4. Centrifuge Extraction->Centrifugation1 dSPE 5. Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 6. Centrifuge dSPE->Centrifugation2 Final_Extract 7. Final Extract Centrifugation2->Final_Extract LC_Separation LC Separation (C18 Column) Final_Extract->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Isotope Dilution) MS_Detection->Quantification

Figure 1. Experimental workflow for Propoxur analysis using IDMS.

uncertainty_sources cluster_inputs Sources of Uncertainty Measurand Propoxur Concentration Purity_Std Purity of Propoxur Standard Purity_Std->Measurand Purity_IS Purity of This compound Purity_IS->Measurand Weighing Weighing Weighing->Measurand Volumetrics Volumetric Preparations Volumetrics->Measurand Calibration Instrument Calibration Calibration->Measurand Precision Method Precision Precision->Measurand Bias Method Bias (Recovery) Bias->Measurand

Figure 2. Cause-and-effect diagram for uncertainty sources.

Conclusion

The use of this compound as an internal standard in an Isotope Dilution Mass Spectrometry method provides a highly accurate and precise approach for the quantification of Propoxur in complex matrices. By systematically evaluating and quantifying the sources of uncertainty, researchers can ensure the reliability and defensibility of their analytical results. While other methods such as HPLC-PDA and HPLC-FLD offer viable alternatives, the IDMS approach stands out for its ability to effectively mitigate matrix effects and other sources of error, making it the gold standard for high-stakes applications in food safety and pharmaceutical development.

References

Navigating Analytical Method Cross-Validation: A Comparative Guide Featuring Propoxur-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The choice of internal standard is a critical factor influencing the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive comparison of analytical methods for the quantification of Propoxur, with a focus on the role and performance of its deuterated isotopologue, Propoxur-d3, as an internal standard.

Cross-validation of analytical methods is a critical step to ensure consistency and reliability of results across different laboratories, instruments, or even different analytical runs. The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as a best practice, particularly for mass spectrometry-based methods, as it can effectively compensate for variations in sample preparation, instrument response, and matrix effects.

This guide will delve into the experimental data and protocols to objectively compare the performance of analytical methods for Propoxur using:

  • An isotopically labeled internal standard (this compound/d7).

  • A non-isotopically labeled internal standard.

  • No internal standard.

The Role of Internal Standards in Analytical Method Validation

An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to all samples, calibrators, and quality controls. The ratio of the analyte's response to the IS's response is then used for quantification. This approach helps to correct for random and systematic errors that can occur during sample analysis.

Isotopically labeled internal standards are considered the "gold standard" because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization. This leads to more accurate and precise quantification, especially in complex matrices where matrix effects can be significant.

Comparative Performance of Internal Standards for Propoxur Analysis

The following tables summarize the performance characteristics of different analytical approaches for Propoxur quantification, collated from various studies.

Table 1: Performance of Propoxur Analysis with Isotopically Labeled Internal Standard (Propoxur-d7)
ParameterPerformanceMatrixAnalytical TechniqueReference
Accuracy Within 25%CannabisLC-MS/MS[1]
Precision (RSD) < 20%CannabisLC-MS/MS[1]
Key Advantage Effectively mitigates matrix effects, leading to improved accuracy and precision in complex matrices.[1]

Note: Propoxur-d7 is a close structural analog to this compound and its performance is expected to be comparable.

Table 2: Performance of Propoxur Analysis with Non-Isotopically Labeled Internal Standards
Internal StandardLinearity (r²)Accuracy/RecoveryPrecision (RSD)Analytical TechniqueReference
Ethyl Benzoate Fully ValidatedFully ValidatedFully ValidatedHPLC-DAD[2]
n-Butyrophenone Not specifiedNot specifiedNot specifiedHPLC-UV[3]
Table 3: Performance of Propoxur Analysis Without an Internal Standard
Linearity (r²)Accuracy/RecoveryPrecision (RSD)LOQAnalytical TechniqueReference
> 0.998291.3–102.5%< 5.0%1.43 ng/mLHPLC-PDA[4][5]
> 0.9970-130%< 20%< 10 ng/gLC-MS/MS
> 0.99Not specified< 15%25 µg/mLHPLC-DAD[6]

Discussion of Comparative Data

The data presented highlights a clear trend in performance. The use of an isotopically labeled internal standard like Propoxur-d7 provides excellent accuracy and precision, particularly in complex matrices like cannabis where matrix effects are a significant challenge[1]. While detailed quantitative data for linearity and LOQ were not available in the cited study, the qualitative improvement in data quality is strongly emphasized.

Methods employing non-isotopically labeled internal standards such as ethyl benzoate have been fully validated, indicating they are robust and reliable for their intended purpose[2]. However, these standards may not co-elute as closely with Propoxur or experience the same degree of matrix effects, potentially leading to less accurate correction compared to an isotopically labeled standard.

Analysis of Propoxur without an internal standard can still yield acceptable results under well-controlled conditions, as demonstrated by the validation data in Table 3. However, this approach is more susceptible to variations in sample preparation and instrument performance. For instance, one study noted that for some analytes, the use of an internal standard would likely significantly improve repeatability[7]. The risk of inaccurate results increases, especially when dealing with complex or variable sample matrices.

Experimental Protocols

Method Using Isotopically Labeled Internal Standard (Propoxur-d7)

This protocol is based on a multi-residue pesticide analysis in cannabis matrices.

  • Sample Preparation:

    • Weigh 0.5 g of the homogenized sample.

    • Add a 10 µL spike of the calibration or QC standard.

    • Add a 10 µL of a working internal standard solution containing Propoxur-d7.

    • Add 10.0 mL of 9:1 Methanol:Water with 0.1% glacial acetic acid.

    • Agitate for 15 minutes and then centrifuge.

    • Transfer 1 mL of the supernatant to an HPLC vial for analysis[1].

  • LC-MS/MS Analysis:

    • Performed on a UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)[1].

    • The use of Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity[1].

Method Using Non-Isotopically Labeled Internal Standard (Ethyl Benzoate)

This protocol is based on the analysis of Propoxur technical material.

  • Sample Preparation:

    • Dissolve the Propoxur sample in acetonitrile.

    • Add a known amount of ethyl benzoate as the internal standard.

  • HPLC-DAD Analysis:

    • Reverse-phase High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD)[2].

    • Confirmation of specificity can be done by LC-MS[2].

Visualizing the Workflow

To better illustrate the logical flow of a cross-validation study for an analytical method, the following diagrams are provided.

analytical_method_cross_validation cluster_method1 Method A (e.g., with this compound) cluster_method2 Method B (e.g., with non-isotopic IS) A_val Full Method Validation (Accuracy, Precision, Linearity, etc.) A_samples Analysis of Incurred Samples A_val->A_samples compare Statistical Comparison of Results (e.g., Bland-Altman plot, % difference) A_samples->compare B_val Full Method Validation (Accuracy, Precision, Linearity, etc.) B_samples Analysis of Incurred Samples B_val->B_samples B_samples->compare

Caption: Workflow for cross-validation of two analytical methods.

internal_standard_workflow start Sample Collection add_is Spike with Internal Standard (e.g., this compound) start->add_is extraction Sample Extraction (e.g., QuEChERS) add_is->extraction analysis Instrumental Analysis (e.g., LC-MS/MS) extraction->analysis quant Quantification (Ratio of Analyte to IS Response) analysis->quant result Final Concentration quant->result

Caption: General workflow for analysis using an internal standard.

Conclusion

The cross-validation of analytical methods is a cornerstone of robust and reliable quantitative analysis. The evidence strongly supports the use of isotopically labeled internal standards, such as this compound, for the analysis of Propoxur, especially in complex sample matrices. This approach effectively mitigates variability from matrix effects and sample preparation, leading to superior accuracy and precision.

While methods using non-isotopically labeled internal standards or no internal standard can be validated and perform adequately under specific conditions, they carry a higher risk of producing less reliable data. For researchers, scientists, and drug development professionals, the investment in an isotopically labeled internal standard like this compound is a sound scientific practice that enhances the quality and defensibility of analytical results.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Propoxur-d3

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pivotal research and drug development, the safe handling and disposal of chemical compounds is paramount. Propoxur-d3, a deuterated analog of the carbamate insecticide Propoxur, requires stringent disposal protocols due to its inherent toxicity and environmental hazards. Adherence to these procedures is not only a matter of regulatory compliance but also a core component of responsible laboratory practice and environmental stewardship.

Propoxur is classified as a hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][2]. Generators of waste containing Propoxur in quantities equal to or greater than 100 kg/month must adhere to USEPA regulations concerning storage, transportation, treatment, and disposal[3]. Due to its toxicological profile, including being fatal if swallowed or inhaled and toxic upon skin contact, all materials contaminated with this compound must be managed as hazardous waste[4][5]. Furthermore, its high toxicity to aquatic life necessitates procedures that prevent environmental release[4][5].

Hazard Profile and Disposal Parameters

To facilitate a clear understanding of the risks associated with this compound, the following table summarizes its key hazard classifications and disposal considerations.

ParameterInformationSource
Chemical Identity This compound (2-(1-methylethoxy)-phenol 1-(N-methyl-d3-carbamate))[6]
Hazard Class Acute toxicity, Oral (Category 2); Acute toxicity, Inhalation (Category 2); Acute toxicity, Dermal (Category 3)[4]
Environmental Hazard Very toxic to aquatic life with long-lasting effects[4][5]
EPA Hazardous Waste No. U411 (for Propoxur)[3]
Primary Exposure Routes Ingestion, Inhalation, Skin Contact[7]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat, respiratory protection[4][8]
Disposal Classification Regulated Hazardous Waste[1][9]

Experimental Protocol: Decontamination of Empty Containers

A critical step in the disposal process is the proper decontamination of empty containers that have held this compound. This procedure ensures that residual chemical is managed as hazardous waste and that the container can be safely disposed of as non-hazardous waste.

Objective: To decontaminate empty this compound containers through a triple-rinse procedure.

Materials:

  • Empty this compound container

  • Suitable solvent (e.g., methanol, acetone)

  • Designated hazardous waste container for liquid waste

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

Procedure:

  • Initial Rinse: In a well-ventilated area or chemical fume hood, add a small amount of a suitable solvent (e.g., methanol or acetone) to the empty this compound container. The amount should be sufficient to coat the entire inner surface.

  • Agitation: Securely cap the container and agitate it vigorously for at least 30 seconds to ensure the solvent comes into contact with all interior surfaces.

  • Rinsate Collection: Carefully pour the solvent rinsate from the container into a designated and clearly labeled hazardous waste container for liquid chemical waste.

  • Repeat: Repeat the rinsing and collection steps (1-3) two more times for a total of three rinses.

  • Container Disposal: After the triple-rinse, the container can be managed as non-hazardous solid waste. Deface or remove the original label before disposal to prevent misidentification.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound, from the point of waste generation to its final disposition. This visual guide provides a clear, step-by-step process for laboratory personnel to follow.

Propoxur_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Arrangement cluster_3 Final Disposal A This compound Waste Generated (Unused product, contaminated labware, solutions, PPE) B Segregate as Hazardous Waste A->B C Place in a designated, leak-proof, compatible waste container (e.g., HDPE) B->C D Securely seal the container C->D E Label container: 'Hazardous Waste' 'this compound' Date and Quantity D->E F Store in a designated, secure, and well-ventilated hazardous waste area E->F G Contact Institutional EHS or licensed hazardous waste disposal contractor F->G H Provide detailed waste inventory G->H I Waste collected by authorized personnel for proper treatment and disposal H->I

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, researchers and scientists can ensure the safe management of this compound waste, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and compliance is integral to the integrity of scientific research.

References

Essential Safety and Logistics for Handling Propoxur-d3

Author: BenchChem Technical Support Team. Date: November 2025

Propoxur-d3, an internal standard for the quantification of propoxur, is a carbamate insecticide and an acetylcholinesterase inhibitor.[1] Due to its potential hazards, including acute toxicity if swallowed, inhaled, or in contact with skin, stringent safety protocols are imperative for its handling and disposal.[2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/Type Specification
Hands Chemical-resistant glovesBarrier laminate, butyl rubber, nitrile rubber, neoprene rubber, polyvinyl chloride (PVC), or Viton.[3] Ensure gloves are unlined and replace them annually or as specified by the manufacturer.[4]
Body Protective clothingLong-sleeved shirt and long pants, or coveralls.[3] A chemical-resistant apron should be worn when mixing, loading, or cleaning up spills.[3]
Eyes Safety glasses with side shields or gogglesTo protect against splashes, mists, and aerosols.[5][6]
Respiratory NIOSH-approved respiratorRequired when working in enclosed areas, or where ventilation is inadequate. Use a respirator with an organic vapor-removing cartridge with a prefilter approved for pesticides.[6][7]
Feet Chemical-resistant footwear plus socksShould be worn to prevent dermal exposure. Pant legs should be worn outside of boots.[3][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps for safe handling in a laboratory setting.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Review Safety Data Sheet (SDS) b Ensure proper ventilation (fume hood) a->b c Don appropriate PPE b->c d Weigh/handle this compound in a designated area c->d e Use non-sparking tools d->e f Avoid generating dust or aerosols e->f g Decontaminate work surfaces f->g h Properly store or dispose of this compound g->h i Remove and decontaminate PPE h->i j Wash hands thoroughly i->j

This compound Handling Workflow

Experimental Protocol:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before handling.[5]

    • Ensure that a properly functioning chemical fume hood is available and in use.[7]

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • Conduct all weighing and handling of this compound within the chemical fume hood to minimize inhalation exposure.[7]

    • Use non-sparking tools to prevent ignition sources, as the compound may be combustible.[8]

    • Handle the substance carefully to avoid the formation of dust and aerosols.[8]

  • Post-Handling :

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Securely seal and store any remaining this compound according to storage instructions on the SDS, typically in a cool, dry, well-ventilated, and locked area.[5][8]

    • Follow the disposal plan for any waste material.

    • Carefully remove PPE, avoiding contact with contaminated surfaces. Wash reusable PPE according to the manufacturer's instructions.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to human health.

Waste Categorization and Segregation:

  • Unused this compound : Should be treated as hazardous waste.

  • Contaminated Materials : Includes items such as gloves, empty containers, and cleaning materials. These should also be considered hazardous waste.

Disposal Procedure:

  • Container Rinsing :

    • If applicable, rinse empty containers three times with a suitable solvent.

    • The rinsate should be collected and disposed of as hazardous waste.[9]

    • Never reuse empty pesticide containers.[10]

  • Waste Collection :

    • Collect all this compound waste and contaminated materials in clearly labeled, sealed, and appropriate hazardous waste containers.[7]

  • Disposal :

    • Dispose of the hazardous waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[10][11]

    • Do not pour this compound or its solutions down the drain or into any water source.[10]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing.[8] Wash the affected area with plenty of soap and water.[7] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the area.[7] Wear appropriate PPE, including respiratory protection.[5] Cover the spill with an absorbent material and collect it in a sealed container for disposal.[7] Ventilate the area and wash the spill site after material pickup is complete.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.